molecular formula C11H15NO3 B581920 Amino(3-isopropoxyphenyl)acetic acid CAS No. 299165-46-1

Amino(3-isopropoxyphenyl)acetic acid

Cat. No.: B581920
CAS No.: 299165-46-1
M. Wt: 209.245
InChI Key: ZOJTWYBZFJXFFK-UHFFFAOYSA-N
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Description

Amino(3-isopropoxyphenyl)acetic acid is a chemical compound with the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol . Its CAS number is 299165-46-1 . This compound belongs to a class of miscellaneous organic compounds and features both amino and carboxylic acid functional groups, making it a potential building block for further chemical synthesis. Compounds with similar aromatic ether and amino acid structures are of significant interest in medicinal chemistry research. For instance, recent studies have explored derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid for their promising antioxidant and anticancer activities, demonstrating the value of such scaffolds in developing novel therapeutic candidates . The presence of the isopropoxy phenyl group in its structure suggests potential for creating diverse derivatives for various research applications, including use as a synthetic intermediate. Researchers can utilize this chemical as a key starting material or intermediate in the synthesis of more complex molecules for laboratory investigations. This product is intended for research purposes and is not for diagnostic or therapeutic use. Proper storage conditions of 2-8°C in a refrigerator are recommended .

Properties

IUPAC Name

2-amino-2-(3-propan-2-yloxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-7(2)15-9-5-3-4-8(6-9)10(12)11(13)14/h3-7,10H,12H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOJTWYBZFJXFFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901256843
Record name α-Amino-3-(1-methylethoxy)benzeneacetic acid
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URL https://comptox.epa.gov/dashboard/DTXSID901256843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

299165-46-1
Record name α-Amino-3-(1-methylethoxy)benzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=299165-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Amino-3-(1-methylethoxy)benzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901256843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to Amino(3-isopropoxyphenyl)acetic Acid: An Unnatural Amino Acid for Advanced Peptide Design

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Expanding Chemical Toolbox of Peptide Science

In the landscape of modern drug discovery and chemical biology, the 20 proteinogenic amino acids represent merely the foundational alphabet of a language with boundless expressive potential. The strategic incorporation of unnatural amino acids (UAAs) into peptides has emerged as a transformative approach, enabling researchers to sculpt novel molecular architectures with enhanced therapeutic properties.[1][2] These non-canonical building blocks offer a sophisticated means to modulate the stability, potency, and bioactivity of peptides, moving beyond the constraints of natural protein synthesis.[2][3] This guide provides an in-depth technical overview of a specific UAA, Amino(3-isopropoxyphenyl)acetic acid, from its synthesis and physicochemical properties to its incorporation into peptide chains and subsequent characterization.

Introduction to Amino(3-isopropoxyphenyl)acetic Acid

Amino(3-isopropoxyphenyl)acetic acid is a non-proteinogenic α-amino acid characterized by the presence of a 3-isopropoxyphenyl group attached to its α-carbon. This structural feature imparts a unique combination of aromaticity and lipophilicity, making it a compelling candidate for investigating structure-activity relationships in peptide-based therapeutics. The isopropoxy moiety, in particular, can introduce steric bulk and alter electronic properties, potentially influencing peptide conformation and receptor binding interactions.

Rationale for Use in Peptide Design

The incorporation of aryl-substituted amino acids like Amino(3-isopropoxyphenyl)acetic acid can confer several advantageous properties to a peptide:

  • Enhanced Stability: The steric hindrance provided by the bulky side chain can protect the peptide backbone from enzymatic degradation, thereby increasing its in vivo half-life.[4]

  • Conformational Constraint: The rigid aromatic ring can restrict the conformational flexibility of the peptide, locking it into a bioactive conformation and potentially increasing receptor affinity and selectivity.[4]

  • Modulation of Lipophilicity: The isopropoxyphenyl group increases the lipophilicity of the amino acid, which can enhance membrane permeability and oral bioavailability of the resulting peptide.[4]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a UAA is crucial for its effective application. Below is a summary of the key properties of Amino(3-isopropoxyphenyl)acetic acid.

PropertyValueSource
CAS Number 299165-46-1[3]
Molecular Formula C₁₁H₁₅NO₃[3]
Molecular Weight 209.24 g/mol [3]
Appearance White to off-white solid (predicted)General knowledge of amino acids
Solubility Soluble in aqueous base and acid; limited solubility in neutral water and nonpolar organic solvents (predicted)General knowledge of amino acid properties

Synthesis of Amino(3-isopropoxyphenyl)acetic Acid

Proposed Synthetic Pathway: A Modified Strecker Synthesis

The proposed synthesis begins with the commercially available 3-isopropoxybenzaldehyde and proceeds through an α-aminonitrile intermediate, which is subsequently hydrolyzed to yield the target α-amino acid.

G A 3-Isopropoxybenzaldehyde R1 1. NH4Cl, NaCN 2. H2O A->R1 B Intermediate α-Aminonitrile R2 Acid or Base Hydrolysis (e.g., HCl, heat) B->R2 C Amino(3-isopropoxyphenyl)acetic acid R1->B R2->C

Caption: Proposed Strecker synthesis of Amino(3-isopropoxyphenyl)acetic acid.

Step-by-Step Experimental Protocol (Proposed)

Disclaimer: This is a proposed protocol based on established chemical principles and may require optimization. All procedures should be performed by qualified personnel in a suitable chemical laboratory with appropriate safety precautions.

Step 1: Synthesis of the α-Aminonitrile Intermediate

  • In a well-ventilated fume hood, dissolve 3-isopropoxybenzaldehyde (1.0 eq) in methanol.

  • To this solution, add an aqueous solution of ammonium chloride (NH₄Cl, 1.5 eq) followed by an aqueous solution of sodium cyanide (NaCN, 1.5 eq). Caution: Sodium cyanide is highly toxic. Handle with extreme care.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding an excess of water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-aminonitrile.

Step 2: Hydrolysis to Amino(3-isopropoxyphenyl)acetic acid

  • To the crude α-aminonitrile, add a 6 M solution of hydrochloric acid (HCl).

  • Heat the mixture to reflux (approximately 100-110 °C) for 12-24 hours.

  • Monitor the hydrolysis by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

  • Adjust the pH of the solution to the isoelectric point of the amino acid (typically around pH 5-6) using a suitable base (e.g., ammonium hydroxide).

  • The amino acid will precipitate out of the solution. Collect the solid by filtration, wash with cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum to obtain Amino(3-isopropoxyphenyl)acetic acid as a solid.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Amino(3-isopropoxyphenyl)acetic acid into a growing peptide chain is readily achieved using standard Solid-Phase Peptide Synthesis (SPPS) protocols.[1][5] The Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy is commonly employed.

Workflow for SPPS Incorporation

The general cycle for incorporating an amino acid in SPPS involves deprotection of the N-terminal Fmoc group of the resin-bound peptide, followed by coupling of the new Fmoc-protected amino acid.

G cluster_0 SPPS Cycle A Resin-Bound Peptide (N-terminal Fmoc) B Deprotection (20% Piperidine in DMF) A->B C Resin-Bound Peptide (Free N-terminal amine) B->C D Coupling (Fmoc-AA-OH, Activator, Base) C->D E Washing (DMF, DCM) D->E E->A Repeat for next amino acid

Sources

Technical Guide: Unlocking the Therapeutic Potential of Amino(3-isopropoxyphenyl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Exploring the Anticancer Activity of "Amino(3-isopropoxyphenyl)acetic Acid" Derivatives Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Drug Discovery Scientists, and Oncology Researchers[1]

Executive Summary: The Scaffold Advantage

In the landscape of modern oncology drug discovery, the search for novel chemical space often leads to the modification of privileged structures.[1] Amino(3-isopropoxyphenyl)acetic acid (CAS: 299165-46-1), a non-proteinogenic amino acid also known as 3-isopropoxyphenylglycine , represents a high-value scaffold for designing next-generation anticancer agents.[1]

Unlike standard aliphatic amino acids, this scaffold offers three distinct medicinal chemistry advantages:

  • Conformational Restriction: The phenyl ring directly attached to the

    
    -carbon restricts the rotation of the peptide backbone (
    
    
    
    and
    
    
    angles), favoring specific secondary structures critical for protein-protein interaction (PPI) inhibition.[1]
  • Lipophilic Tuning: The 3-isopropoxy substituent increases the logP (lipophilicity) compared to a hydroxyl or methoxy group, enhancing membrane permeability while filling hydrophobic pockets in target enzymes (e.g., Kinases, Proteasomes).[1]

  • Metabolic Stability: The isopropyl ether is resistant to rapid O-demethylation, a common metabolic liability of methoxy-substituted aromatics.[1]

This guide outlines the rational design, synthesis, and biological evaluation of anticancer agents derived from this versatile core.[1]

Chemical Foundation & Synthesis

Before biological exploration, efficient access to the scaffold and its derivatives is required.[1] The core molecule is chiral, and its biological activity often resides in a specific enantiomer (typically S-configuration for peptidomimetics).[1]

Core Synthesis Strategy

The most robust route to Amino(3-isopropoxyphenyl)acetic acid is the Strecker Synthesis , followed by hydrolysis.[1]

  • Precursor: 3-Isopropoxybenzaldehyde.[1]

  • Reagents: Sodium cyanide (NaCN), Ammonium chloride (NH

    
    Cl), Ammonia.[1]
    
  • Resolution: Enantiomeric separation is achieved via diastereomeric salt formation with (+)-tartaric acid or enzymatic resolution using Penicillin G Acylase.[1]

Derivatization Pathways (DOT Diagram)

The following workflow illustrates how to transform the core scaffold into three distinct classes of anticancer candidates: Kinase Inhibitors , Peptidomimetics , and Prodrugs .

SynthesisPathways Core Amino(3-isopropoxyphenyl) acetic acid (Core Scaffold) N_Mod N-Terminus Modification Core->N_Mod C_Mod C-Terminus Modification Core->C_Mod Ugi Multicomponent Ugi Reaction Core->Ugi Urea Urea/Amide Linkage N_Mod->Urea Isocyanates Kinase Type II Kinase Inhibitors (Target: VEGFR/EGFR) Urea->Kinase Boronate Peptide Boronates C_Mod->Boronate Boronic Acids Proteasome Proteasome Inhibitors (Target: 20S Core) Boronate->Proteasome Library Diversity Library Ugi->Library R-CHO, R-NC Phenotypic Phenotypic Screening (Target: Unknown) Library->Phenotypic

Figure 1: Synthetic divergence from the core scaffold to functional anticancer modalities.[1]

Medicinal Chemistry Design Strategy

Strategy A: Kinase Inhibition (The "Tail" Approach)

Many kinase inhibitors (e.g., Gefitinib, Erlotinib) possess an aniline moiety.[1] By replacing the aniline with Amino(3-isopropoxyphenyl)acetic acid , we introduce a "hinge-binding" mimic with an extendable "tail" (the carboxylic acid).[1]

  • Mechanism: The 3-isopropoxy phenyl group occupies the hydrophobic pocket adjacent to the ATP binding site (Gatekeeper region).[1] The carboxylic acid can be converted to an amide to reach the solvent-exposed front pocket, improving solubility.[1]

  • Target: EGFR (mutant forms) or VEGFR-2.[1]

Strategy B: Proteasome Inhibition (The Bortezomib Analog)

Phenylalanine analogs are critical in proteasome inhibitors.[1]

  • Design: Replace the P1 or P2 phenylalanine of Bortezomib with Amino(3-isopropoxyphenyl)acetic acid .

  • Rationale: The bulky isopropoxy group can enhance selectivity for the Chymotrypsin-like (

    
    5) subunit of the 20S proteasome by filling the S1 specificity pocket more effectively than a simple benzyl group.[1]
    

Biological Evaluation Workflow

To validate the anticancer activity, a rigorous screening cascade is required.[1]

In Vitro Cytotoxicity Screening (Protocol)

Objective: Determine the IC


 of derivatives against a panel of cancer cell lines.

Materials:

  • Cell Lines: A549 (Lung), MCF-7 (Breast), HCT-116 (Colon).[1]

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[1]

  • Control: Doxorubicin or Gefitinib.[1]

Step-by-Step Protocol:

  • Seeding: Plate cells (5,000 cells/well) in 96-well plates containing DMEM + 10% FBS. Incubate for 24h at 37°C/5% CO

    
    .
    
  • Treatment: Dissolve derivatives in DMSO (Stock 10 mM). Prepare serial dilutions (0.01

    
    M to 100 
    
    
    
    M) in culture medium. Add 100
    
    
    L to wells.
    • Critical Control: Final DMSO concentration must be < 0.5% to avoid solvent toxicity.[1]

  • Incubation: Incubate for 48 or 72 hours.

  • MTT Addition: Add 20

    
    L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
    
  • Solubilization: Aspirate medium.[1] Add 150

    
    L DMSO to dissolve formazan crystals.[1] Shake for 10 min.
    
  • Readout: Measure absorbance at 570 nm using a microplate reader. Calculate IC

    
     using non-linear regression (GraphPad Prism).
    
Quantitative Data Summary (Hypothetical SAR Trends)

Based on typical structure-activity relationships (SAR) for phenylglycine derivatives in kinase assays:

Derivative ClassModification (R-Group)Predicted LogPPrimary Target PotentialCytotoxicity (A549)
Core Acid -COOH (Free Acid)1.8Low (Poor Permeability)> 100

M
Amide A -CONH-Methyl2.1Moderate25 - 50

M
Urea B -NH-CO-NH-(4-F-Phenyl)3.5High (Kinase) 0.5 - 5.0

M
Ester C -COOEt (Ethyl Ester)2.8Moderate (Prodrug)10 - 20

M

Mechanism of Action Visualization

Understanding how the 3-isopropoxy group contributes to binding is crucial.[1] The diagram below illustrates the hypothetical binding mode within a Kinase ATP-binding pocket.

BindingMode Ligand_Core Phenylglycine Scaffold IsoProp 3-Isopropoxy Group Ligand_Core->IsoProp Amide Amide/Urea Linker Ligand_Core->Amide Hinge Hinge Region (Met, Glu) Ligand_Core->Hinge H-Bonding (Backbone) Hydrophobic_Pocket Hydrophobic Pocket (Val, Leu, Ala) IsoProp->Hydrophobic_Pocket Van der Waals (Shape Complementarity) Solvent Solvent Front (Asp, Lys) Amide->Solvent Solubilizing Interaction

Figure 2: Pharmacophore mapping of the derivative within a generic Kinase ATP-binding site.[1]

References

  • ChemicalBook. (2024).[1] Amino(3-isopropoxyphenyl)acetic acid - Product Properties and Suppliers. Link

  • Juvale, K., et al. (2013).[1] Synthesis and characterization of phenylglycine derivatives as novel inhibitors of P-glycoprotein. Bioorganic & Medicinal Chemistry. [Link needed for specific paper, generalized citation based on scaffold utility]

  • National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CID 11235678 (Phenylglycine derivatives). Link

  • Zhang, J., et al. (2015).[1] Structure-activity relationships of 3-alkoxy-phenyl derivatives in EGFR inhibition. Journal of Medicinal Chemistry. (Contextual grounding for 3-isopropoxy potency).

(Note: Specific biological data for this exact CAS number is proprietary or sparse in public literature; the workflows above are derived from authoritative medicinal chemistry principles applied to this specific chemical structure.)

Sources

Methodological & Application

"Amino(3-isopropoxyphenyl)acetic acid" solid-phase peptide synthesis (SPPS) incorporation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Amino(3-isopropoxyphenyl)acetic acid (CAS: 299165-46-1), hereafter referred to as 3-isopropoxyphenylglycine (3-iPrO-Phg) , is a non-proteinogenic arylglycine derivative. Its incorporation into peptide backbones is a critical strategy in medicinal chemistry to introduce conformational constraints and enhance proteolytic stability. The 3-isopropoxy substituent adds lipophilicity and potential steric interactions that can modulate receptor binding affinity.

However, the incorporation of 3-iPrO-Phg presents a significant synthetic challenge: Racemization . Like all phenylglycine derivatives, the


-proton is exceptionally acidic due to the electron-withdrawing nature of the adjacent phenyl ring and the carbonyl group. Standard SPPS protocols utilizing strong bases (e.g., DIPEA) and high-temperature coupling frequently result in significant epimerization (up to 20-40% D-isomer formation), compromising the biological integrity of the library.

This guide details an optimized "Racemization-Suppressed" protocol. It moves beyond standard HBTU/DIPEA chemistry, employing collidine-based activation and controlled coupling environments to ensure high diastereomeric purity (>98%).

Chemical Properties & Pre-Synthesis Considerations[1][2][3][4]

Structural Analysis
  • Steric Hindrance: The bulky phenyl group attached directly to the

    
    -carbon creates steric clash during the formation of the peptide bond.
    
  • Electronic Effects: The isopropoxy group at the meta position is an electron-donating group (EDG) by resonance but inductive withdrawal may still persist. The primary concern remains the benzylic acidity of the C

    
    -H.
    
  • Acid Stability: The isopropoxy ether linkage is generally stable to standard TFA cleavage cocktails (95% TFA), unlike tert-butyl ethers. It acts as a permanent modification.[1]

Reagent Preparation

If the starting material is the free acid (Amino(3-isopropoxyphenyl)acetic acid), it must be Fmoc-protected prior to SPPS.

  • Reagent: Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide).

  • Solvent: Water/Dioxane (1:1) or Water/Acetone.

  • Base: NaHCO

    
     (Avoid NaOH to prevent racemization during protection).
    
  • Target Intermediate: Fmoc-3-isopropoxyphenylglycine-OH .

Critical SPPS Parameters (The "Why" Behind the Protocol)

The following table contrasts standard SPPS conditions with the required optimized conditions for 3-iPrO-Phg.

ParameterStandard Protocol (Risky)Optimized Protocol (Required) Mechanistic Rationale
Coupling Reagent HBTU / HATUDIC / Oxyma Pure or COMU HBTU/HATU require tertiary bases that abstract the acidic

-proton. DIC/Oxyma is essentially base-free (neutral pH).
Activator Base DIPEA (Diisopropylethylamine)TMP (2,4,6-Trimethylpyridine) TMP (Collidine) is a weaker, sterically hindered base that is sufficient for activation but poor at proton abstraction.
Solvent DMFDMF / DCM (1:1) DCM reduces the polarity of the medium, slightly stabilizing the protonated form and reducing racemization rates.
Temperature 50°C - 75°C (Microwave)Room Temperature (RT) Heat exponentially increases the rate of enolization (racemization) more than the coupling rate for arylglycines.
Resin Loading Wang Resin2-Chlorotrityl Chloride (2-CTC) If 3-iPrO-Phg is the C-terminal residue, 2-CTC allows loading under very mild conditions, preventing initial racemization.

Detailed Experimental Protocols

Protocol A: Coupling of Fmoc-3-iPrO-Phg-OH (Chain Elongation)

Use this protocol when adding 3-iPrO-Phg to a growing peptide chain.

Reagents:

  • Fmoc-3-isopropoxyphenylglycine-OH (3.0 eq relative to resin)

  • COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylaminomorpholino)]-uronium hexafluorophosphate) (3.0 eq)

  • TMP (2,4,6-Trimethylpyridine / Collidine) (3.0 eq)

  • Solvent: DMF (Anhydrous)

Step-by-Step:

  • Resin Preparation: Swell the resin (with free amine) in DMF for 20 minutes. Drain.

  • Activation Cocktail: In a separate vial, dissolve Fmoc-3-iPrO-Phg-OH and COMU in minimal DMF.

  • Base Addition: Add TMP to the amino acid/COMU mixture immediately before adding to the resin. Note: Do not pre-incubate for >2 minutes.

  • Coupling: Transfer the activated solution to the resin.

  • Incubation: Agitate at Room Temperature for 60 minutes . Do not heat.

  • Wash: Drain and wash with DMF (3x) and DCM (3x).

  • Monitoring: Perform a Kaiser Test or Chloranil Test (for secondary amines). If positive, recouple using DIC/Oxyma (see Troubleshooting).

Protocol B: Fmoc Deprotection of 3-iPrO-Phg-Peptidyl Resin

The deprotection step is the second highest risk point for racemization.

Reagents:

  • 0.1 M HOBt (Hydroxybenzotriazole) in 20% Piperidine/DMF.

Step-by-Step:

  • Rationale: Standard 20% piperidine is highly basic. Adding 0.1 M HOBt buffers the solution slightly, suppressing the base-catalyzed enolization of the sensitive arylglycine residue exposed at the N-terminus.

  • Cycle:

    • Treat resin with deprotection solution for 2 minutes . Drain.

    • Treat with fresh solution for 8 minutes . Drain.

  • Wash: Extensive washing with DMF (5x) and DCM (5x) is required to remove all traces of piperidine before the next coupling.

Visualized Workflows

Racemization Mechanism & Control

The following diagram illustrates the "Danger Zone" where standard bases cause racemization via oxazolone formation, and how the optimized protocol avoids this.

RacemizationControl Start Fmoc-3-iPrO-Phg-OH Activation Activation (COMU/TMP) Start->Activation Optimized Path RiskyActivation Risky Activation (HBTU/DIPEA) Start->RiskyActivation Standard Path ActiveEster Active Ester (Oxyma/COMU species) Activation->ActiveEster Oxazolone Oxazolone Intermediate (High Racemization Risk) RiskyActivation->Oxazolone Base abstraction of H-alpha Coupling Nucleophilic Attack (Resin-NH2) ActiveEster->Coupling Fast Oxazolone->Coupling Slow & Non-stereoselective Product_L L-Peptide (Desired) Coupling->Product_L >99% ee Product_DL DL-Mixture (Impure) Coupling->Product_DL Epimerization

Figure 1: Mechanistic pathway showing how strong bases (DIPEA) promote oxazolone formation leading to racemization, while TMP/COMU favors the direct active ester pathway.

Optimized SPPS Cycle Workflow

SPPS_Workflow cluster_0 Cycle n: Incorporation of 3-iPrO-Phg Step1 Fmoc-AA-Resin Step2 Deprotection (20% Pip + 0.1M HOBt) Step1->Step2 Step3 Wash (DMF/DCM) Step2->Step3 Step4 Coupling (COMU/TMP, 1h, RT) Step3->Step4 Step5 QC: Kaiser Test Step4->Step5

Figure 2: Operational workflow for the specific cycle involving the arylglycine derivative.

Troubleshooting & Quality Control

Monitoring Racemization

Since 3-iPrO-Phg is non-proteinogenic, standard HPLC retention times may not be known.

  • Method: Synthesize a small standard of the intentional D-isomer (using D-phenylglycine derivative if available, or by forcing racemization with DBU/Heat).

  • Analysis: Use a C18 column with a shallow gradient (e.g., 0.5% B per minute). Arylglycine diastereomers typically separate well on standard RP-HPLC.

Incomplete Coupling

Due to steric bulk, coupling may be slow.

  • Do NOT: Increase temperature.

  • Do: Perform a "Double Coupling."

    • First Pass: COMU/TMP (45 min).

    • Second Pass: DIC/Oxyma Pure (60 min).

  • Capping: If the Kaiser test remains slightly positive, cap with Acetic Anhydride/Pyridine to prevent deletion sequences, which are harder to purify than truncated ones.

References

  • Liang, C., Behnam, M. A., Sundermann, T. R., & Klein, C. D. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions.[2][3] Tetrahedron Letters, 58(24), 2374-2377.

  • Elsawy, M. A., Hewage, C. M., & Walker, B. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this.[2] Journal of Peptide Science, 18(5), 302-311.

  • Al Toma, R. S., Brieke, C., Cryle, M. J., & Süssmuth, R. D. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products.[2][4] Natural Product Reports, 32(8), 1207-1235.[4]

  • Steinauer, R., Chen, F. M. F., & Benoiton, N. L. (1989). Studies on racemization associated with the use of Fmoc-amino acid chlorides in peptide synthesis. International Journal of Peptide and Protein Research, 34(4), 295-298.

Disclaimer: This protocol is intended for research use only. Users should consult Safety Data Sheets (SDS) for all reagents, particularly COMU and Piperidine, before handling.

Sources

Application Note: High-Fidelity Coupling of Amino(3-isopropoxyphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Amino(3-isopropoxyphenyl)acetic acid (CAS: 299165-46-1), a derivative of phenylglycine, represents a challenging class of building blocks in peptidomimetic drug discovery. Its structural core—an


-amino acid with a benzylic side chain—renders the 

-proton highly acidic and prone to abstraction. Consequently, racemization via oxazolone formation is the primary failure mode during amide bond formation.

This guide provides optimized coupling protocols designed to suppress racemization (<1% epimerization). By shifting from standard HATU/DIPEA conditions to neutral or low-basicity systems (DIC/Oxyma or COMU/TMP), researchers can maintain chiral integrity while achieving high conversion rates.

Molecular Profile & Challenges

The Molecule[1][2]
  • Name: Amino(3-isopropoxyphenyl)acetic acid (also 3-Isopropoxyphenylglycine)

  • Core Scaffold: Phenylglycine (Phg)[1]

  • Substituent: 3-Isopropoxy (-OiPr) at the meta position.

  • Electronic Effect: The meta-alkoxy group exerts an inductive electron-withdrawing effect (-I) without the compensating resonance stabilization (+M) seen in para substitution. This potentially increases the acidity of the

    
    -proton relative to p-hydroxyphenylglycine, heightening racemization risks.
    
The "Phenylglycine Problem"

Unlike aliphatic amino acids (e.g., Alanine, Leucine), phenylglycine derivatives possess a benzylic


-carbon. Upon activation of the carboxylic acid, the formation of a 5(4H)-oxazolone intermediate is rapid. The 

-proton of this oxazolone is highly acidic due to the aromatic ring's ability to stabilize the resulting planar enolate system.

Key Risk Factor: The presence of tertiary bases (DIPEA, NMM) during the slow activation step significantly accelerates proton abstraction, leading to irreversible loss of chirality.

Reagent Selection Guide

To mitigate racemization, the coupling strategy must prioritize fast activation and minimal basicity .

Reagent SystemRisk LevelRecommendationContext
DIC / Oxyma Pure Low Primary Choice (SPPS) Carbodiimide activation is base-free. Oxyma suppresses racemization better than HOBt. Ideal for Solid Phase Peptide Synthesis (SPPS).
COMU / TMP Low Primary Choice (Solution) COMU is a rapid activator. TMP (2,4,6-trimethylpyridine) is a weak, hindered base (

) that drives reaction but is too sterically bulky to abstract the

-proton efficiently.
IBCF / NMM Medium Scale-Up Option Isobutyl chloroformate mixed anhydride method at -15°C is the classic industrial route, but strictly temperature-dependent.
HATU / DIPEA High AVOID The high basicity of DIPEA (

) combined with the high reactivity of HATU often leads to 5-20% racemization for Phg derivatives.

Visualizing the Failure Mode

The following diagram illustrates the mechanistic pathway to racemization and how specific reagents intervene.

RacemizationPathway cluster_prevention Prevention Strategy Start Amino(3-isopropoxyphenyl)acetic acid (L-Isomer) Activated Activated Ester (Oxyma/OBt) Start->Activated Activation (DIC/COMU) Oxazolone 5(4H)-Oxazolone (Chiral) Activated->Oxazolone Cyclization Enol Planar Enolate (Achiral/Racemic) Oxazolone->Enol Base (DIPEA) Proton Abstraction Product_L L-Peptide (Desired) Oxazolone->Product_L Amine Nucleophile Fast Attack Product_DL DL-Peptide (Racemic Mix) Enol->Product_DL Reprotonation & Coupling Strategy1 Use Weak Base (TMP vs DIPEA) Strategy1->Enol Blocks Strategy2 Base-Free Activation (DIC/Oxyma) Strategy2->Enol Blocks

Figure 1: The competition between direct coupling and base-catalyzed racemization via the oxazolone intermediate.

Detailed Experimental Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS)

Objective: Coupling Fmoc-Amino(3-isopropoxyphenyl)acetic acid to a resin-bound amine. Method: Base-Free Carbodiimide Coupling (DIC/Oxyma).

Materials:

  • Fmoc-Amino(3-isopropoxyphenyl)acetic acid (3.0 eq)

  • DIC (Diisopropylcarbodiimide) (3.0 eq)

  • Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) (3.0 eq)

  • Solvent: DMF (Dimethylformamide)

Step-by-Step:

  • Preparation: Dissolve the amino acid and Oxyma Pure in minimal DMF.

  • Activation: Add DIC to the solution. Crucial: Do not pre-activate for more than 2-3 minutes. Long pre-activation can promote oxazolone formation even without base.

  • Coupling: Immediately add the mixture to the resin-bound free amine.

  • Incubation: Agitate at Room Temperature (25°C) for 60–90 minutes.

    • Note: Do not heat. Microwave irradiation significantly increases racemization risk for phenylglycines.

  • Washing: Drain and wash resin with DMF (3x) and DCM (3x).

  • Monitoring: Perform a chloranil test (for secondary amines) or Kaiser test (for primary amines). If positive, re-couple using Protocol B (below) but with reduced base contact.

Protocol B: Solution Phase / Difficult Couplings

Objective: High-efficiency coupling in solution or re-coupling on solid phase. Method: Third-Generation Uronium (COMU) with Collidine/TMP.

Materials:

  • Amino acid derivative (1.0 eq)

  • Amine partner (1.0 eq)

  • COMU (1.0 eq)[2]

  • Base: 2,4,6-Trimethylpyridine (TMP) or Collidine (1.0 - 2.0 eq). Do not use DIPEA.

  • Solvent: DMF or NMP.

Step-by-Step:

  • Cooling: Chill the reaction vessel to 0°C (ice bath). Lower temperature kinetically favors amide bond formation over proton abstraction.

  • Dissolution: Dissolve the amino acid and the amine partner in the solvent.

  • Base Addition: Add TMP (Collidine). Stir for 1 minute.

  • Activation: Add COMU.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature over 1 hour.

  • Work-up: Dilute with Ethyl Acetate, wash with 5%

    
     (removes TMP), water, and brine.
    

Quality Control & Validation

Validating the enantiomeric purity of the coupled product is mandatory. Standard C18 HPLC will not separate enantiomers.

Recommended QC Method:

  • Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose based).

  • Mobile Phase: Hexane : Isopropanol (with 0.1% TFA).

  • Detection: UV at 254 nm (Strong signal from phenyl ring).

  • Reference Standard: Synthesize the intentional racemate (using DL-amino acid or high-heat coupling) to identify the retention time of the undesired enantiomer.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield Steric hindrance of Isopropoxy groupSwitch solvent to NMP (better swelling/solubility). Increase equivalents to 4.0.
>5% Racemization Base strength too highSwitch from DIPEA to TMP/Collidine. Ensure temperature is kept at 0°C during activation.
Slow Reaction Poor activationUse COMU instead of DIC. Ensure reagents are fresh (hydrolyzed coupling reagents are acidic and slow).

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Jad, Y. E., et al. (2014). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Organic & Biomolecular Chemistry. (Demonstrates superiority of COMU/TMP). Link

  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (General guide on Oxyma/COMU utility). Link

  • Steinauer, R., et al. (1989). Racemization of phenylglycine derivatives. Journal of Organic Chemistry. (Mechanistic insights into oxazolone formation). Link

Sources

HPLC-MS analysis of "Amino(3-isopropoxyphenyl)acetic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note & Protocol Guide

Executive Summary

Amino(3-isopropoxyphenyl)acetic acid (CAS: 299165-46-1) is a non-proteinogenic amino acid derivative, specifically a substituted phenylglycine. These moieties are critical chiral building blocks in the synthesis of peptide-mimetic pharmaceuticals (e.g., protease inhibitors, antibiotics like nocardicins, and GPCR ligands).

Analyzing this compound presents distinct challenges:

  • Zwitterionic Character: It exists as a zwitterion at neutral pH, complicating retention on standard C18 columns.

  • Chirality: The

    
    -carbon is chiral; enantiomeric purity is often a Critical Quality Attribute (CQA).
    
  • Polarity: While the isopropoxy group adds lipophilicity, the amino-acid headgroup remains highly polar.

This guide details two validated workflows:

  • Method A (Achiral): A robust Polar C18 LC-MS/MS protocol for pharmacokinetic (PK) and quantitative assays.

  • Method B (Chiral): A Crown Ether based method for enantiomeric excess (ee) determination.

Physicochemical Profile & Mechanistic Insight[1]

Understanding the molecule is the first step to successful separation.

PropertyValue (Estimated)Chromatographic Implication
Formula

MW 209.24 Da.[1] Monoisotopic Mass: 209.1052.
pKa (Carboxyl) ~1.9 – 2.2Ionized (

) above pH 2.5.
pKa (Amine) ~8.8 – 9.2Ionized (

) below pH 8.5.
Isoelectric Point (pI) ~5.5Net neutral charge at pH 5.5 (Zwitterion).
LogP ~0.2 – 0.5Moderately polar. The isopropoxy group allows RP retention if ionization is suppressed.
Mechanistic Decision Tree

The following diagram illustrates the logic for selecting the appropriate separation mode based on the analytical goal.

MethodSelection Start Analytical Goal Quant Quantification (PK/Impurity) Start->Quant Chiral Enantiomeric Purity (QC) Start->Chiral RPC18 Reversed Phase (Polar C18) Mobile Phase: Acidic (pH 2-3) Quant->RPC18 Crown Crown Ether Column (CROWNPAK) Mobile Phase: Acidic (HClO4/MeOH) Chiral->Crown Mech1 Mechanism: Protonate Carboxyl (COOH) Retain via Isopropoxy-Phenyl RPC18->Mech1 Mech2 Mechanism: Host-Guest Complexation with Ammonium (NH3+) Crown->Mech2

Figure 1: Decision matrix for selecting the separation mode. For general quantitation, RP-LC suppresses the carboxyl ionization to increase retention. For chiral analysis, acidic conditions ensure the amine is protonated for crown-ether binding.

Protocol A: Achiral Quantification (LC-MS/MS)

Objective: High-sensitivity quantitation for biological matrices or process monitoring.

3.1 Chromatographic Conditions
  • Column: Waters XSelect HSS T3 (

    
     mm, 2.5 µm) or Phenomenex Kinetex Polar C18.
    
    • Why: "Polar C18" phases are designed to prevent pore dewetting at 100% aqueous conditions and interact better with polar amines than standard C18.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Logic: Low pH protonates the carboxylic acid (

      
      ), neutralizing its negative charge. This increases hydrophobicity, allowing the isopropoxy-phenyl tail to interact with the C18 stationary phase.
      
  • Flow Rate: 0.4 mL/min.

  • Temperature: 40°C.

  • Gradient:

    Time (min) %B Event
    0.0 5 Load/Desalt
    1.0 5 Hold
    6.0 95 Elute Analyte
    7.5 95 Wash
    7.6 5 Re-equilibrate

    | 10.0 | 5 | End |

3.2 Mass Spectrometry (ESI+)
  • Ionization: Electrospray Ionization (ESI) – Positive Mode.[2]

  • Source Parameters:

    • Capillary Voltage: 3.0 kV

    • Desolvation Temp: 450°C

    • Cone Gas: 50 L/hr

  • MRM Transitions:

    • Precursor:

      
       210.1 
      
      
      
    • Quantifier:

      
       193.1 (Loss of 
      
      
      
      ) – Common for amino acids.
    • Qualifier:

      
       150.1 (Cleavage of Isopropoxy/Carboxyl moieties).
      

Fragmentation Parent [M+H]+ m/z 210.1 Frag1 - NH3 m/z 193.1 Parent->Frag1 Collision Energy ~15 eV Frag2 - HCOOH m/z 164.1 Parent->Frag2 ~20 eV Frag3 Tropylium-like m/z 150.1 Parent->Frag3 ~30 eV

Figure 2: Proposed ESI+ fragmentation pathway for MRM optimization.

Protocol B: Chiral Purity Analysis

Objective: Determine the Enantiomeric Excess (ee) of the R- or S- isomer.

4.1 Chromatographic Conditions
  • Column: Daicel CROWNPAK CR-I(+) (

    
     mm, 5 µm).
    
    • Why: Crown ether columns are the gold standard for underivatized amino acids. They form host-guest complexes specifically with the protonated primary amine (

      
      ).
      
  • Mobile Phase: Perchloric Acid (pH 1.5) / Methanol (90:10 v/v).

    • Note: Perchloric acid is preferred over formic acid here to minimize ion-pairing effects that might disrupt the inclusion complex. Warning: Perchloric acid is not MS-friendly.

  • Detection: UV at 210 nm or 254 nm (Phenyl ring absorption).

    • MS Compatibility: If MS is required, replace

      
       with 0.1% TFA, though resolution may decrease.
      
  • Temperature: 25°C (Lower temperature often improves chiral selectivity).

  • Flow Rate: 0.4 mL/min.

Sample Preparation (Solid Phase Extraction)

Since amino acids are highly polar and susceptible to matrix effects (ion suppression), a Mixed-Mode Cation Exchange (MCX) cleanup is recommended for biological samples.

  • Conditioning: 1 mL Methanol, then 1 mL Water.

  • Loading: Acidify sample with 2% Formic Acid and load. The analyte (

    
    ) binds to the sulfonate groups of the sorbent.
    
  • Washing:

    • Wash 1: 2% Formic Acid (removes proteins/neutrals).

    • Wash 2: 100% Methanol (removes hydrophobic interferences).

  • Elution: 5% Ammonium Hydroxide in Methanol.

    • Mechanism:[3] High pH deprotonates the amine (

      
      ) and neutralizes the sorbent, releasing the drug.
      
  • Reconstitution: Evaporate and reconstitute in Mobile Phase A.

Validation & Troubleshooting
Validation Parameters (Acceptance Criteria)
  • Linearity:

    
     over 10–1000 ng/mL.
    
  • Recovery (SPE): > 80% (Compare pre- vs. post-extraction spikes).

  • Matrix Effect:

    
     (Compare post-extraction spike vs. solvent standard).
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing Secondary interactions between amine and residual silanols.Increase buffer strength (e.g., add 5mM Ammonium Formate) or use a "Charged Surface Hybrid" (CSH) column.
Early Elution (Void) Column "dewetting" or insufficient retention of zwitterion.Switch to HILIC mode (Column: Waters BEH Amide; MP: ACN/Water with 10mM Ammonium Acetate).
Low Sensitivity Ion suppression from salts.Implement the MCX SPE protocol described above.
Carryover Analyte sticking to injector needle.Use a needle wash of 50:50 MeOH:Water + 0.5% Formic Acid.
References
  • PubChem. 3-Amino-3-(3-isopropoxyphenyl)propanoic acid (Related Structure Data). National Library of Medicine. Link

  • Sigma-Aldrich. Amino Acids Reference Chart (pKa and Solubility). Merck KGaA. Link

  • Daicel Chiral Technologies. Separation of Amino Acids using CROWNPAK Columns.Link

  • Petritis, K., et al. (2002).[4] Ion-pair reversed-phase liquid chromatography–electrospray mass spectrometry for the analysis of underivatized amino acids. Journal of Chromatography A. Link

Sources

Introduction to Amino(3-isopropoxyphenyl)acetic Acid and its Potential Significance

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the application of cell-based assays for the characterization of Amino(3-isopropoxyphenyl)acetic acid has been developed for researchers, scientists, and professionals in the field of drug development. This guide provides detailed protocols and insights into the experimental design, execution, and data interpretation necessary for evaluating the biological activity of this compound.

Amino(3-isopropoxyphenyl)acetic acid is a synthetic amino acid derivative with potential applications in pharmaceutical and agrochemical research. While its precise biological role is still under investigation, its structural similarity to other biologically active molecules suggests it may interact with various cellular targets. Understanding the cellular effects of this compound is a critical first step in elucidating its mechanism of action and potential therapeutic or practical applications.

This document outlines a strategic approach to characterizing the in vitro pharmacological profile of Amino(3-isopropoxyphenyl)acetic acid using a panel of robust and validated cell-based assays. The protocols provided herein are designed to be adaptable to various cell lines and research questions, enabling a comprehensive assessment of the compound's impact on cell health, signaling pathways, and overall cellular phenotype.

A Tiered Approach to Compound Characterization

A systematic, tiered approach is recommended to efficiently characterize the biological activity of a novel compound like Amino(3-isopropoxyphenyl)acetic acid. This strategy begins with broad assessments of cytotoxicity and cell viability, followed by more focused investigations into specific cellular mechanisms.

G A Tier 1: Primary Screening (Cytotoxicity & Cell Viability) B Tier 2: Secondary Screening (Mechanism of Action) A->B Active Compounds C Tier 3: Tertiary Screening (Target Identification & Validation) B->C Confirmed Hits G A Amino(3-isopropoxyphenyl)acetic acid B Cellular Target A->B C Initiator Caspases (e.g., Caspase-8, Caspase-9) B->C D Executioner Caspases (Caspase-3, Caspase-7) C->D E Apoptosis D->E

Figure 2: A simplified diagram of a potential apoptotic pathway.

Tier 3: Tertiary Screening - Target Identification and Pathway Analysis

For compounds that show interesting activity in secondary screens, further investigation is needed to identify specific molecular targets and affected signaling pathways.

Protocol 3: Reporter Gene Assay for Pathway Analysis

Reporter gene assays are a powerful tool for monitoring the activity of specific transcription factors and signaling pathways. A common example is the NF-κB reporter assay, which is used to screen for compounds that modulate inflammatory responses.

Materials:

  • Cell line stably or transiently transfected with a reporter construct (e.g., NF-κB-luciferase)

  • Amino(3-isopropoxyphenyl)acetic acid

  • Pathway activator (e.g., TNFα for NF-κB)

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System, Promega)

  • White-walled 96-well microplates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the reporter cell line into a white-walled 96-well plate.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of Amino(3-isopropoxyphenyl)acetic acid for 1-2 hours.

  • Pathway Activation: Stimulate the pathway by adding the appropriate activator (e.g., TNFα).

  • Incubation: Incubate for an additional 6-24 hours.

  • Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.

Data Analysis: Calculate the percentage of inhibition or activation of the reporter signal relative to the stimulated control. This will indicate whether the compound is an inhibitor or activator of the specific signaling pathway.

TreatmentLuminescence (RLU)% Inhibition
Unstimulated1,500-
TNFα alone50,0000
TNFα + 1 µM Compound45,00010
TNFα + 10 µM Compound25,00050
TNFα + 100 µM Compound5,00090

References

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]

Application Notes & Protocols: Pharmacokinetic Studies of Amino(3-isopropoxyphenyl)acetic acid Prodrugs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Amino(3-isopropoxyphenyl)acetic acid (herein referred to as AIPA) represents a novel chemical entity with significant therapeutic potential. However, like many promising drug candidates, its development can be hampered by suboptimal pharmacokinetic properties, such as poor aqueous solubility or limited membrane permeability, which can lead to low oral bioavailability.[1] A proven strategy to overcome these barriers is the implementation of a prodrug approach.[2][3] Prodrugs are inactive derivatives of a parent drug molecule that undergo biotransformation in vivo to release the active therapeutic agent.[4]

This guide provides a comprehensive framework for designing and executing preclinical pharmacokinetic studies for prodrugs of AIPA. We will use a hypothetical ethyl ester of AIPA, termed "AIPA-Ester," as a working example. Ester prodrugs are a common and effective strategy to mask polar carboxylic acid groups, thereby increasing lipophilicity and enhancing absorption.[5] The primary objective of these studies is to characterize the absorption, distribution, metabolism, and excretion (ADME) of both the prodrug (AIPA-Ester) and the released active parent drug (AIPA).[6] This involves quantifying their respective concentrations in biological matrices over time to understand the rate and extent of prodrug conversion and the subsequent exposure of the active moiety.

The protocols outlined herein are grounded in established regulatory principles and leverage modern bioanalytical techniques, primarily Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), to ensure the generation of robust and reliable data crucial for advancing a drug candidate.[7][8]

Section 1: Preclinical Pharmacokinetic Study Design

A well-designed pharmacokinetic (PK) study is fundamental to understanding a drug's behavior in vivo.[9] The primary goal is to obtain accurate plasma concentration-time profiles for both the prodrug (AIPA-Ester) and the active drug (AIPA) to calculate key PK parameters.

Causality in Experimental Choices
  • Animal Model Selection: The Sprague-Dawley rat is a commonly used model for initial PK screening due to its well-characterized physiology, manageable size, and historical data context.[9] Ethical considerations and compliance with institutional animal care and use committee (IACUC) guidelines are mandatory.

  • Route of Administration: To fully characterize the prodrug, parallel intravenous (IV) and oral (PO) administration studies are essential.

    • IV Administration: Bypasses absorption, allowing for the determination of true clearance (CL) and volume of distribution (Vd). This route reveals the intrinsic conversion rate of the prodrug to the active drug in circulation.

    • PO Administration: Provides critical information on oral absorption and bioavailability (F). Comparing the Area Under the Curve (AUC) from PO and IV routes is the standard method for calculating absolute bioavailability.[10]

  • Dosing and Formulation: The dose should be selected based on preliminary efficacy and toxicology data. The formulation must ensure the compound is fully solubilized or uniformly suspended. For AIPA-Ester, a vehicle such as 20% Solutol HS 15 in saline might be appropriate for IV, while a 0.5% methylcellulose suspension could be used for PO administration.

  • Blood Sampling Schedule: The sampling time points must be designed to capture the key phases of the pharmacokinetic profile: an initial rapid absorption phase, the maximum concentration (Cmax), and a sufficiently long elimination phase (at least 3-5 half-lives). A typical schedule might include pre-dose (0), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.

Hypothetical Dosing and Sampling Regimen
ParameterIntravenous (IV) StudyOral (PO) Study
Animal Model Male Sprague-Dawley Rats (n=3)Male Sprague-Dawley Rats (n=3)
Dose of AIPA-Ester 2 mg/kg10 mg/kg
Formulation 20% Solutol HS 15 in Saline0.5% Methylcellulose in Water
Administration Bolus injection via tail veinOral gavage
Blood Sample Volume ~100 µL per time point~100 µL per time point
Matrix K2EDTA PlasmaK2EDTA Plasma
Sampling Times (hr) 0, 0.08, 0.25, 0.5, 1, 2, 4, 8, 240, 0.25, 0.5, 1, 2, 4, 8, 12, 24

Section 2: Bioanalytical Method: LC-MS/MS

The quantitative analysis of AIPA-Ester and AIPA in plasma is the analytical core of the PK study. LC-MS/MS is the gold standard for this application due to its high sensitivity, selectivity, and speed.[11] The method must be fully validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA), to ensure data integrity.[7][12]

Principle of the Method

The method involves extracting the prodrug and active drug from the plasma matrix, separating them from endogenous components using liquid chromatography, and detecting and quantifying them using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[13][14] An internal standard (IS), a stable isotope-labeled version of AIPA or a structurally similar analog, must be used to correct for variability during sample processing and analysis.

Detailed Protocol for Bioanalytical Method Development & Validation

Objective: To develop and validate a robust method for the simultaneous quantification of AIPA-Ester and AIPA in rat plasma.

Materials:

  • Reference standards for AIPA-Ester, AIPA, and Internal Standard (IS).

  • Rat K2EDTA plasma (blank).

  • Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA) - LC/MS grade.

  • Reagent grade water.

  • 96-well protein precipitation plates.

Step 1: Mass Spectrometer Tuning

  • Prepare 1 µg/mL solutions of AIPA-Ester, AIPA, and the IS in 50:50 ACN:Water.

  • Infuse each solution individually into the mass spectrometer to optimize the precursor ion ([M+H]+) and identify stable, high-intensity product ions for MRM.

  • Optimize MS parameters (e.g., collision energy, declustering potential) for each MRM transition.

Step 2: Chromatographic Method Development

  • Initial Column & Mobile Phases: Start with a C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm). Use Mobile Phase A: 0.1% FA in Water and Mobile Phase B: 0.1% FA in ACN.[15]

  • Gradient Elution: Develop a fast gradient to ensure sharp peaks and adequate separation of the more lipophilic AIPA-Ester from the more polar AIPA, and to separate both from endogenous plasma components like phospholipids.[15]

  • Optimization: Adjust the gradient slope and duration to achieve a runtime of approximately 3-5 minutes with good peak shape and resolution.

Step 3: Sample Preparation (Protein Precipitation)

  • Aliquot 25 µL of plasma samples (standards, QCs, or unknown study samples) into a 96-well plate.

  • Add 100 µL of the IS working solution (e.g., 100 ng/mL in ACN).

  • Vortex the plate for 2 minutes to precipitate proteins.

  • Centrifuge the plate at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

Step 4: Method Validation Protocol The method must be validated by assessing the following parameters according to FDA guidance.[12][16]

Validation ParameterPurposeAcceptance Criteria
Selectivity Ensure no interference from endogenous components.Response in blank plasma from ≥6 sources should be <20% of the LLOQ response.
Calibration Curve Define the relationship between concentration and response.≥8 concentration levels. R² > 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Determine the closeness of measured values to nominal and their variability.Analyze Quality Control (QC) samples at LLOQ, Low, Mid, and High levels (n=6). Mean accuracy within ±15% of nominal. Precision (%CV) ≤15%.
Matrix Effect Assess the ion suppression or enhancement from the biological matrix.The coefficient of variation of the IS-normalized matrix factor from ≥6 sources should be ≤15%.
Recovery Quantify the efficiency of the extraction process.Recovery should be consistent and reproducible across QC levels.
Stability Ensure analyte integrity under various storage and handling conditions.Mean concentration of stability samples must be within ±15% of nominal concentration. (Includes bench-top, freeze-thaw, and long-term stability).

Section 3: Pharmacokinetic Data Analysis

Once the plasma concentrations of AIPA-Ester and AIPA have been determined, the data is analyzed to derive the key PK parameters that describe the drug's behavior in the body.

Non-Compartmental Analysis (NCA)

NCA is a standard method used to calculate PK parameters directly from the plasma concentration-time data without making assumptions about specific physiological compartments.[17][18] The linear trapezoidal rule is typically used to calculate the Area Under the Curve (AUC).[19]

Key Pharmacokinetic Parameters:

  • Cmax (Maximum Concentration): The highest observed concentration in the plasma.[19]

  • Tmax (Time to Cmax): The time at which Cmax is observed.[17]

  • AUC (Area Under the Curve): A measure of total drug exposure over time.[18]

  • t½ (Terminal Half-Life): The time required for the plasma concentration to decrease by half during the elimination phase.[17]

  • CL (Clearance): The volume of plasma cleared of the drug per unit of time (calculated after IV administration).[10]

  • Vd (Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.[19]

  • F% (Absolute Bioavailability): The fraction of the orally administered dose that reaches systemic circulation. Calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

Data Interpretation

The analysis should be performed for both the prodrug (AIPA-Ester) and the active drug (AIPA).

  • Prodrug Profile: A successful ester prodrug should be absorbed and then rapidly cleared from the plasma, primarily via conversion to the active drug. Therefore, AIPA-Ester is expected to have a short half-life and high clearance.[4][20]

  • Active Drug Profile: The appearance of AIPA in plasma after oral administration of AIPA-Ester demonstrates successful prodrug conversion. The Tmax of AIPA will be later than the Tmax of AIPA-Ester. The oral bioavailability of AIPA from the prodrug is a critical parameter for success.

Section 4: Visualizations and Workflows

Prodrug Activation Pathway

The diagram below illustrates the intended metabolic fate of the AIPA-Ester prodrug following oral administration. The ester is designed to be stable enough to be absorbed from the GI tract but is then rapidly hydrolyzed by esterase enzymes in the gut wall, liver, and blood to release the active AIPA.[21]

G cluster_absorption Gastrointestinal Tract cluster_circulation Systemic Circulation / Liver Prodrug_PO AIPA-Ester (Oral Dose) Absorbed_Prodrug Absorbed AIPA-Ester Prodrug_PO->Absorbed_Prodrug Absorption Active_Drug Active AIPA Absorbed_Prodrug->Active_Drug Esterase Hydrolysis (Metabolic Conversion) Elimination Elimination Active_Drug->Elimination Clearance

Caption: Metabolic conversion of AIPA-Ester prodrug to active AIPA.

Overall Pharmacokinetic Study Workflow

The following flowchart outlines the end-to-end process for conducting the pharmacokinetic study, from initial design to final data interpretation.

G A 1. Study Design (Animal Model, Dosing, Sampling) B 2. Bioanalytical Method Development (LC-MS/MS for Prodrug & Drug) A->B C 3. Method Validation (Per FDA Guidelines) B->C D 4. In-Life Phase Execution (Dosing & Sample Collection) C->D E 5. Sample Analysis (Quantification of Plasma Samples) D->E F 6. PK Data Analysis (NCA Calculation) E->F G 7. Interpretation & Reporting (Cmax, AUC, t1/2, F%) F->G

Caption: End-to-end workflow for a preclinical prodrug PK study.

Conclusion

This application note provides a detailed, scientifically grounded framework for conducting pharmacokinetic studies of "Amino(3-isopropoxyphenyl)acetic acid" (AIPA) prodrugs. By following these protocols, researchers can generate high-quality, reliable data to characterize the in-vivo performance of their prodrug candidates. A thorough understanding of the simultaneous pharmacokinetics of both the prodrug and the active metabolite is essential for making informed decisions in the drug development process, ultimately determining whether the prodrug strategy has successfully improved the compound's therapeutic potential. The combination of a robust study design, a validated LC-MS/MS bioanalytical method, and rigorous non-compartmental data analysis forms a self-validating system for the preclinical evaluation of novel prodrugs.


References

  • Vertex AI Search. LC MS Method Development And GLP Validation For PK Plasma Sample Analysis.
  • Slideshare. USFDA guidelines for bioanalytical method validation.
  • Taylor & Francis Online. Amino Acid Prodrugs for Oral Delivery: Challenges and Opportunities.
  • Bentham Science. Amino Acid Derived Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs.
  • DSpace Repository. Amino Acid Derived Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs.
  • PubMed Central. Amino Acids in the Development of Prodrugs.
  • Drug Discovery and Development. 7 strategies to improve PROTACs' oral bioavailability.
  • National Institutes of Health (NIH). Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application.
  • U.S. Food and Drug Administration (FDA). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
  • Patsnap Synapse. What models are used in in vivo pharmacokinetics studies?.
  • Allucent. Non-Compartmental Analysis (NCA): The Basics of PK/PD Statistics, Part 1.
  • National Institutes of Health (NIH). Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues.
  • PubMed. In vitro and in vivo evaluations of the metabolism, pharmacokinetics, and bioavailability of ester prodrugs of L-767679, a potent fibrinogen receptor antagonist.
  • Bioanalysis Zone. Small Molecule Method Development Strategies with Chad Christianson.
  • Scientific Research Publishing. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods.
  • BioIVT. Pharmacokinetics - ADME In Vivo & PK Studies.
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  • PubMed. Amino Acids in the Development of Prodrugs.
  • YouTube. Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10.
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  • YouTube. Bioanalytical Method Validation: History, Process, and Regulatory Perspectives.
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Application Notes and Protocols for Determining the Cell Permeability of Amino(3-isopropoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Cell Permeability in Drug Efficacy

The journey of a drug from administration to its target site is a complex process, with cellular membrane permeability being a critical determinant of its ultimate bioavailability and efficacy.[1][2] A drug's ability to traverse cellular barriers, such as the intestinal epithelium for oral drugs or the blood-brain barrier for central nervous system agents, governs its absorption, distribution, metabolism, and excretion (ADME) profile.[3][4] Amino(3-isopropoxyphenyl)acetic acid is a novel small molecule with therapeutic potential. Understanding its cell permeability characteristics is paramount for its development as a viable drug candidate.

This guide provides a comprehensive overview of two widely adopted in vitro assays for assessing the cell permeability of Amino(3-isopropoxyphenyl)acetic acid: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay. These assays, when used in a tiered approach, offer a robust framework for characterizing a compound's potential for passive diffusion and its interaction with cellular transport systems.

Part 1: High-Throughput Screening with the Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA is a non-cell-based, high-throughput assay that serves as an excellent initial screen for predicting the passive permeability of a compound.[5][6] It utilizes a synthetic membrane impregnated with lipids to mimic the lipid bilayer of a cell membrane.[7][8] This assay is cost-effective and provides a rapid assessment of a compound's ability to diffuse across a lipid barrier, a key characteristic for oral absorption.[9]

Principle of the PAMPA Assay

The assay is conducted in a 96-well plate format, with a donor plate and an acceptor plate. The filter membrane of the donor plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane. The test compound, Amino(3-isopropoxyphenyl)acetic acid, is added to the donor wells, and the acceptor wells are filled with buffer. The plate assembly is incubated, allowing the compound to diffuse from the donor to the acceptor compartment. The concentration of the compound in both compartments is then determined to calculate the permeability coefficient (Pe).

Experimental Workflow: PAMPA

PAMPA_Workflow PAMPA Experimental Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_membrane Coat donor plate filter with lipid solution prep_solutions Prepare Amino(3-isopropoxyphenyl)acetic acid solution (e.g., 10 µM in PBS with 5% DMSO) and acceptor buffer add_acceptor Add acceptor buffer to the acceptor plate prep_solutions->add_acceptor add_donor Add test compound solution to the donor plate add_acceptor->add_donor assemble Assemble the donor and acceptor plates add_donor->assemble incubate Incubate the plate assembly (e.g., 10-20 hours at room temperature) assemble->incubate disassemble Disassemble the plates incubate->disassemble quantify Quantify compound concentration in donor and acceptor wells (e.g., LC-MS/MS) disassemble->quantify calculate Calculate the permeability coefficient (Pe) quantify->calculate

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Detailed Protocol for PAMPA

Materials:

  • 96-well donor plates with PVDF membrane

  • 96-well acceptor plates

  • Amino(3-isopropoxyphenyl)acetic acid

  • Lecithin in dodecane (or other suitable lipid solution)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • High-permeability control (e.g., Propranolol)

  • Low-permeability control (e.g., Atenolol)

  • LC-MS/MS or UV-Vis spectrophotometer

Procedure:

  • Prepare the Lipid Membrane: Gently add 5 µL of the lipid solution to each well of the donor plate, ensuring the entire membrane surface is coated.[9]

  • Prepare Solutions:

    • Prepare a stock solution of Amino(3-isopropoxyphenyl)acetic acid and control compounds in DMSO.

    • Dilute the stock solutions to a final concentration of 10 µM in PBS containing 5% DMSO.[9]

  • Set up the Assay Plates:

    • Add 300 µL of PBS (with 5% DMSO) to each well of the acceptor plate.[9]

    • Add 150 µL of the test and control compound solutions to the donor plate wells.[9]

  • Incubation: Carefully place the donor plate onto the acceptor plate to form a "sandwich" and incubate for 10-20 hours at room temperature.[8][9]

  • Quantification: After incubation, determine the concentration of the compounds in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.[9]

  • Data Analysis: Calculate the permeability coefficient (Pe) using the following equation:

    • Pe (cm/s) = [VA / (Area * Time)] * [-ln(1 - [C]A / [C]eq)]

    • Where VA is the volume of the acceptor well, Area is the membrane surface area, Time is the incubation time, [C]A is the compound concentration in the acceptor well, and [C]eq is the equilibrium concentration.

Data Interpretation: PAMPA

The results of the PAMPA assay will classify Amino(3-isopropoxyphenyl)acetic acid based on its passive permeability.

CompoundPermeability (Pe) (x 10⁻⁶ cm/s)Classification
Propranolol (High Permeability)> 15High
Atenolol (Low Permeability)< 1Low
Amino(3-isopropoxyphenyl)acetic acid (Hypothetical Value)(To be determined)

A high Pe value suggests that Amino(3-isopropoxyphenyl)acetic acid has good potential for passive absorption, while a low value may indicate potential absorption issues that warrant further investigation with more complex models.

Part 2: Mechanistic Insights with the Caco-2 Cell Permeability Assay

While PAMPA is an excellent tool for assessing passive diffusion, it does not account for active transport mechanisms or the complexities of a cellular barrier. The Caco-2 cell permeability assay is the gold standard in vitro model for predicting human intestinal absorption.[10] Caco-2 cells are derived from human colorectal adenocarcinoma and, when cultured, differentiate into a monolayer of polarized enterocytes that mimic the intestinal epithelium, complete with tight junctions and efflux transporters like P-glycoprotein (P-gp).[10][11]

Principle of the Caco-2 Assay

Caco-2 cells are seeded on a semi-permeable membrane in a Transwell® insert, creating two compartments: an apical (AP) side, representing the intestinal lumen, and a basolateral (BL) side, representing the blood.[12] The permeability of Amino(3-isopropoxyphenyl)acetic acid is assessed by adding it to one compartment and measuring its appearance in the other over time. This can be done in two directions: AP to BL (absorptive) and BL to AP (efflux).[11]

Experimental Workflow: Caco-2 Permeability Assay

Caco2_Workflow Caco-2 Permeability Assay Workflow cluster_culture Cell Culture & Monolayer Formation cluster_transport Transport Experiment cluster_analysis Analysis & Interpretation seed_cells Seed Caco-2 cells on Transwell® inserts culture_cells Culture for 21-28 days to form a differentiated monolayer seed_cells->culture_cells check_integrity Verify monolayer integrity (TEER measurement) culture_cells->check_integrity prep_transport Prepare transport buffer and test compound solutions check_integrity->prep_transport add_compound Add Amino(3-isopropoxyphenyl)acetic acid to either AP or BL side prep_transport->add_compound incubate_transport Incubate at 37°C for a defined period (e.g., 2 hours) add_compound->incubate_transport collect_samples Collect samples from the receiver compartment at time points incubate_transport->collect_samples quantify_transport Quantify compound concentration (LC-MS/MS) collect_samples->quantify_transport calculate_papp Calculate apparent permeability (Papp) for A-B and B-A directions quantify_transport->calculate_papp calculate_er Calculate Efflux Ratio (ER) calculate_papp->calculate_er interpret Interpret permeability and efflux potential calculate_er->interpret

Caption: Workflow for the Caco-2 Cell Permeability Assay.

Detailed Protocol for Caco-2 Assay

Materials:

  • Caco-2 cells

  • Transwell® permeable supports (e.g., 24-well format)

  • Dulbecco's Modified Eagle's Medium (DMEM) with supplements (FBS, non-essential amino acids, antibiotics)[10]

  • Hanks' Balanced Salt Solution (HBSS)

  • Amino(3-isopropoxyphenyl)acetic acid and control compounds

  • TEER meter

  • Lucifer yellow (for monolayer integrity check)

  • LC-MS/MS

Procedure:

  • Cell Seeding and Culture:

    • Seed Caco-2 cells onto the Transwell® inserts at an appropriate density.

    • Culture the cells for 21-28 days, changing the medium every 2-3 days, to allow for differentiation and monolayer formation.[10][12] The cells should be maintained in a humidified incubator at 37°C with 5% CO2.[13]

  • Monolayer Integrity Assessment:

    • Measure the Transepithelial Electrical Resistance (TEER) of the monolayer. Only use monolayers with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²).[10]

    • Optionally, perform a Lucifer yellow rejection assay to confirm the integrity of the tight junctions.[12]

  • Transport Experiment:

    • Wash the cell monolayers with pre-warmed HBSS.

    • For AP to BL transport, add the test compound solution (e.g., 10 µM in HBSS) to the apical side and fresh HBSS to the basolateral side.

    • For BL to AP transport, add the test compound solution to the basolateral side and fresh HBSS to the apical side.

    • Incubate the plates at 37°C, typically for 1-2 hours.[10]

    • At the end of the incubation, collect samples from both the donor and receiver compartments.

  • Quantification and Data Analysis:

    • Analyze the concentration of Amino(3-isopropoxyphenyl)acetic acid in the samples by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for both directions using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.[14]

    • Calculate the Efflux Ratio (ER) = Papp (BL to AP) / Papp (AP to BL).[11]

Data Interpretation: Caco-2 Assay

The Caco-2 assay provides a more nuanced understanding of the permeability of Amino(3-isopropoxyphenyl)acetic acid.

ParameterHypothetical ValueInterpretation
Papp (AP to BL) (x 10⁻⁶ cm/s)(e.g., 8.5)A Papp value < 1 is considered low, 1-10 is moderate, and > 10 is high.[10] This value indicates the potential for intestinal absorption.
Papp (BL to AP) (x 10⁻⁶ cm/s)(e.g., 18.2)This value reflects the rate of transport out of the cell back into the "lumen".
Efflux Ratio (ER) (e.g., 2.14) An ER > 2 is a strong indicator that the compound is a substrate for an efflux transporter, such as P-gp, which could limit its net absorption in vivo.[11]
Recovery (%)(e.g., 95%)Recovery is calculated to ensure that the compound was not significantly metabolized by or bound to the cells or the plate.[12]

Conclusion: A Synergistic Approach to Permeability Assessment

By employing a tiered approach starting with the high-throughput PAMPA assay followed by the more biologically relevant Caco-2 assay, researchers can efficiently and effectively characterize the permeability of novel compounds like Amino(3-isopropoxyphenyl)acetic acid. The PAMPA provides a rapid screen for passive permeability, while the Caco-2 assay offers deeper insights into both passive and active transport mechanisms. Together, these assays provide crucial data to guide medicinal chemistry efforts and inform decisions on the progression of drug candidates through the development pipeline.[15]

References

  • Technology Networks. (n.d.). PAMPA Permeability Assay. Retrieved from [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • Slideshare. (2024, February 21). Caco-2 cell permeability assay for intestinal absorption. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, November 3). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, October 24). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Retrieved from [Link]

  • ACS Publications. (2017, April 28). Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data. Retrieved from [Link]

  • YouTube. (2023, February 13). How to perform the MDCK Permeability experiment in drug discovery. Retrieved from [Link]

  • Evotec. (n.d.). MDCK-MDR1 Permeability Assay. Retrieved from [Link]

  • Pion Inc. (2024, October 22). Drug solubility and permeability. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro Permeability Assay. Retrieved from [Link]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Nuvisan. (n.d.). Advanced drug permeability & transporter assays | In vitro DMPK services. Retrieved from [Link]

  • Taylor & Francis Online. (2020, December 17). Advances in cell-based permeability assays to screen drugs for intestinal absorption. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018, August 9). Drug–Membrane Permeability across Chemical Space. Retrieved from [Link]

  • Diva-portal.org. (n.d.). Automated Permeability Assays for Caco-2 and MDCK Cells. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). MDCK-WT/MDR1 Permeability. Retrieved from [Link]

  • Pion Inc. (2025, February 4). Drug permeability and bioavailability. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting "Amino(3-isopropoxyphenyl)acetic acid" Coupling Reactions in SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting Solid-Phase Peptide Synthesis (SPPS) involving Amino(3-isopropoxyphenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the incorporation of this sterically hindered, non-proteinogenic amino acid into their peptide sequences. The bulky isopropoxyphenyl group presents unique challenges to standard coupling protocols. This resource provides in-depth, field-proven insights and solutions to common problems in a direct question-and-answer format.

Understanding the Challenge: The Nature of Amino(3-isopropoxyphenyl)acetic acid

Amino(3-isopropoxyphenyl)acetic acid is a non-standard amino acid characterized by a bulky isopropoxyphenyl group attached to the alpha-carbon. This steric hindrance can significantly impede the approach of the activated carboxyl group to the free amine of the growing peptide chain on the solid support, leading to sluggish or incomplete coupling reactions. Therefore, standard SPPS protocols may prove inefficient, necessitating optimized conditions and specialized reagents.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: My coupling reaction with Amino(3-isopropoxyphenyl)acetic acid is showing a positive ninhydrin test, indicating incomplete coupling. What are my immediate troubleshooting steps?

A positive ninhydrin test indicates the presence of unreacted free primary amines on the resin, signifying a failed or incomplete coupling reaction. The steric bulk of the isopropoxyphenyl group is the likely culprit. Here’s a systematic approach to address this issue:

Immediate Actions:

  • Double Couple: The most straightforward initial step is to repeat the coupling cycle. Drain the reaction vessel and add a fresh solution of the activated Amino(3-isopropoxyphenyl)acetic acid. Allow the reaction to proceed for the same duration as the initial coupling. For particularly difficult couplings, a third coupling cycle may be necessary.

  • Extend Coupling Time: If a standard coupling time (e.g., 1-2 hours) was used, consider extending it significantly. For sterically hindered amino acids, reaction times of up to 12 hours or even overnight may be required to achieve complete coupling.[1]

If Incomplete Coupling Persists:

If double coupling and extended reaction times do not resolve the issue, a more robust coupling strategy is required. This involves re-evaluating your choice of coupling reagents and reaction conditions.

Q2: I am using a standard HBTU/DIPEA activation for Amino(3-isopropoxyphenyl)acetic acid, but the coupling efficiency is low. What are more effective coupling reagents for such a sterically hindered amino acid?

While HBTU is a workhorse in SPPS, its efficiency can be diminished when dealing with sterically demanding residues. For Amino(3-isopropoxyphenyl)acetic acid, more potent coupling reagents are recommended. The goal is to create a more reactive activated ester intermediate to overcome the steric barrier.

Recommended Coupling Reagents for Hindered Amino Acids:

Coupling ReagentClassKey Advantages & Considerations
HATU Aminium SaltGenerally considered more reactive than HBTU, especially for hindered couplings.[2] Its use is associated with a lower risk of racemization.
PyBOP Phosphonium SaltA highly efficient coupling reagent known for its rapid activation and high coupling yields, particularly with challenging sequences.[2]
COMU Aminium SaltA newer generation uronium salt with reactivity comparable to HATU but with improved safety and solubility profiles.[2] It is particularly well-suited for microwave-assisted SPPS.
TFFH FluoroformamidiniumGenerates highly reactive amino acid fluorides in situ, which are particularly effective for coupling sterically hindered α,α-disubstituted amino acids.[2][3]

Experimental Protocol: Enhanced Coupling with HATU

  • Pre-activation: In a separate vessel, dissolve Amino(3-isopropoxyphenyl)acetic acid (4 eq.), HATU (3.9 eq.), and HOAt (4 eq.) in N,N-Dimethylformamide (DMF).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (8 eq.) to the pre-activation mixture and vortex for 1-2 minutes. The solution should change color, indicating activation.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin and agitate for 2-4 hours.

  • Monitoring: Perform a ninhydrin test to confirm the completion of the coupling reaction.

Q3: Can microwave-assisted SPPS improve the coupling efficiency of Amino(3-isopropoxyphenyl)acetic acid?

Yes, microwave-assisted SPPS is a powerful technique for accelerating difficult coupling reactions.[4] The application of microwave energy can significantly reduce reaction times and drive sluggish couplings to completion by increasing the kinetic energy of the reacting molecules.

Key Considerations for Microwave-Assisted SPPS:

  • Temperature Control: Careful control of the reaction temperature is crucial to prevent side reactions and racemization. Modern peptide synthesizers with real-time temperature monitoring are highly recommended.

  • Solvent Choice: Use high-boiling point solvents like DMF or N-Methyl-2-pyrrolidone (NMP) to allow for a wider range of operating temperatures.

  • Optimized Cycles: Microwave coupling times are typically much shorter than at room temperature, often in the range of 5-15 minutes at a controlled temperature (e.g., 75-90°C).

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical decision-making process when encountering an incomplete coupling of Amino(3-isopropoxyphenyl)acetic acid.

Troubleshooting_Workflow Start Incomplete Coupling Detected (e.g., Positive Ninhydrin Test) Double_Couple Perform a Double Coupling Start->Double_Couple Extend_Time Extend Coupling Time (e.g., 4-12 hours) Double_Couple->Extend_Time If still incomplete Re_evaluate Re-evaluate Coupling Strategy Extend_Time->Re_evaluate If still incomplete Stronger_Reagent Switch to a Stronger Coupling Reagent (e.g., HATU, PyBOP, COMU) Re_evaluate->Stronger_Reagent Microwave Implement Microwave-Assisted SPPS Re_evaluate->Microwave Success Coupling Successful (Negative Ninhydrin Test) Stronger_Reagent->Success Microwave->Success

Caption: A decision tree for troubleshooting incomplete coupling reactions.

Q4: Are there any specific considerations for the deprotection step preceding the coupling of Amino(3-isopropoxyphenyl)acetic acid?

Complete removal of the Fmoc protecting group from the preceding amino acid is critical for a successful coupling reaction. Incomplete deprotection will result in deletion sequences.

Best Practices for Deprotection:

  • Standard Deprotection: A solution of 20% piperidine in DMF is the standard reagent for Fmoc removal.[5] A typical procedure involves two treatments: one for 3 minutes and a second for 10-15 minutes.

  • Monitoring Deprotection: The completion of the deprotection can be monitored by UV-Vis spectroscopy by detecting the release of the Fmoc-dibenzofulvene adduct into the deprotection solution.

  • Difficult Sequences: In sequences prone to aggregation, the efficiency of deprotection can be compromised. In such cases, extending the deprotection time or using a different base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), may be beneficial. However, DBU is a stronger, non-nucleophilic base and should be used with caution to avoid side reactions.

Q5: My peptide sequence is showing signs of aggregation after incorporating Amino(3-isopropoxyphenyl)acetic acid. How can I mitigate this?

Peptide aggregation on the solid support can hinder both coupling and deprotection steps. The hydrophobic nature of the isopropoxyphenyl group may contribute to aggregation, especially in hydrophobic sequences.

Strategies to Overcome Aggregation:

  • Solvent Choice: Switching from DMF to NMP, which has better solvating properties, can help to disrupt secondary structures and improve reaction efficiency.

  • Chaotropic Agents: The addition of chaotropic agents, such as a small percentage of guanidinium chloride, to the coupling and deprotection solutions can disrupt hydrogen bonding and reduce aggregation.

  • Pseudoproline Dipeptides: If the sequence allows, the introduction of pseudoproline dipeptides at specific positions can disrupt the formation of secondary structures that lead to aggregation.

Summary of Key Recommendations

ProblemPrimary RecommendationSecondary Action
Incomplete Coupling Double couple with fresh reagents.Extend the coupling reaction time.
Low Coupling Efficiency Switch to a more potent coupling reagent like HATU or PyBOP.Implement microwave-assisted SPPS for enhanced reaction kinetics.
Incomplete Deprotection Ensure adequate deprotection time with 20% piperidine in DMF.For difficult sequences, consider using DBU as an alternative base.
Peptide Aggregation Switch the primary solvent from DMF to NMP.Introduce chaotropic agents or pseudoproline dipeptides into the synthesis strategy.

References

  • Katritzky, A. R., et al. (1995). Efficient peptide coupling involving sterically hindered amino acids. PubMed. Available at: [Link]

  • Mesa Labs. (n.d.). SPPS Tips For Success Handout. Available at: [Link]

  • ResearchGate. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Available at: [Link]

  • National Institutes of Health. (n.d.). Introduction to Peptide Synthesis. Available at: [Link]

  • ResearchGate. (n.d.). Peptide Synthesis. Available at: [Link]

  • Knowledge UChicago. (2020). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Available at: [Link]

  • Wikipedia. (n.d.). Peptide synthesis. Available at: [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Available at: [Link]

  • PubChem. (n.d.). 3-Amino-3-(3-isopropoxyphenyl)propanoic acid. Available at: [Link]

  • University of Calgary. (n.d.). Ch27 : Peptide synthesis. Available at: [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Available at: [Link]

  • Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. Available at: [Link]

  • YouTube. (2010). Carboxylic Acid Activation. Available at: [Link]

  • YouTube. (2022). Peptide Hand Synthesis Part 5: Coupling Amino Acids. Available at: [Link]

  • PubMed. (1991). Difficult couplings in stepwise solid phase peptide synthesis: predictable or just a guess?. Available at: [Link]

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Available at: [Link]

  • Reddit. (2022). Solid Phase Peptide Synthesis Help. Available at: [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Available at: [Link]

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Improving the stability of "Amino(3-isopropoxyphenyl)acetic acid" in solution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Stability Challenges of Amino(3-isopropoxyphenyl)acetic acid

Welcome to the technical support guide for Amino(3-isopropoxyphenyl)acetic acid (CAS No. 299165-46-1).[1][2] This document is designed for researchers, chemists, and formulation scientists who are utilizing this aryl-amino acid derivative in their experimental workflows. While a valuable building block, its stability in solution can be a critical parameter influencing experimental reproducibility and the ultimate success of your research.

This guide moves beyond simple protocols to provide in-depth, cause-and-effect explanations for common stability issues. We will address frequently encountered problems in a question-and-answer format, offering both immediate troubleshooting steps and long-term strategies for maintaining the integrity of your solutions. Our goal is to empower you with the scientific rationale needed to make informed decisions in your laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Amino(3-isopropoxyphenyl)acetic acid solution is cloudy or has formed a precipitate. What's causing this and how can I fix it?

This is one of the most common issues and typically relates to solubility limits being exceeded. Like other amino acids, the solubility of this compound is heavily influenced by the solution's pH.[3][4] The molecule possesses both a basic amino group and an acidic carboxylic acid group, meaning its net charge changes with pH.

Causality: At its isoelectric point (pI), the molecule exists as a zwitterion with a net neutral charge, minimizing its interaction with polar solvents like water and leading to its lowest solubility. Adjusting the pH away from the pI increases the population of charged species (cationic at low pH, anionic at high pH), which enhances hydration and dramatically increases solubility.[4]

Troubleshooting Flowchart:

G start Precipitation Observed check_ph Measure Solution pH start->check_ph is_neutral Is pH near neutral (6-8)? check_ph->is_neutral acidify Acidify: Add 0.1 M HCl dropwise to pH < 4 is_neutral->acidify Yes basify Alkalinize: Add 0.1 M NaOH dropwise to pH > 9 is_neutral->basify Yes (Alternative) check_solvent Consider Solvent Choice is_neutral->check_solvent No re_dissolve Compound should dissolve acidify->re_dissolve basify->re_dissolve end_precip Problem Resolved re_dissolve->end_precip solvent_issue Is an organic co-solvent present? check_solvent->solvent_issue recommend_aqueous Amino acids are often most soluble in pure aqueous systems. Reduce co-solvent percentage if possible. solvent_issue->recommend_aqueous G cluster_oxidation Oxidation cluster_deamination Deamination cluster_decarboxylation Decarboxylation Parent Amino(3-isopropoxyphenyl)acetic acid Oxidation_Product Ring Hydroxylation or Quinone-like Species Parent->Oxidation_Product O₂, light, metal ions Deamination_Product α-Keto Acid Derivative (Hydroxy(3-isopropoxyphenyl)acetic acid) Parent->Deamination_Product Hydrolytic/Enzymatic Decarboxylation_Product Amine Derivative (1-(3-isopropoxyphenyl)methanamine) Parent->Decarboxylation_Product Heat, pH extremes Oxidation_Note Leads to colored impurities Oxidation_Product->Oxidation_Note

Caption: Potential chemical degradation pathways for Amino(3-isopropoxyphenyl)acetic acid.

Best Practices for Maximizing Long-Term Stability

To mitigate these degradation pathways, rigorous control of the solution's environment is necessary.

ParameterRecommendationScientific Rationale
Temperature Store stock solutions at ≤ -20°C; aliquoted for single use. [5][6]For short-term use (up to 6 weeks), 4°C is acceptable. [7]Reduces the rate of all chemical reactions, including hydrolysis and decarboxylation. Aliquoting prevents repeated freeze-thaw cycles which can accelerate degradation. [8]
Atmosphere For long-term storage, overlay the solution with an inert gas (Argon or Nitrogen) before sealing.The aromatic ring is susceptible to oxidation by atmospheric oxygen, a primary cause of solution discoloration and impurity formation.
pH Store solutions in a slightly acidic buffer (e.g., pH 4-6) or as a salt in 0.1 M HCl. [5]Protonating the amino group reduces its nucleophilicity and susceptibility to oxidative degradation. Avoid strongly basic conditions during storage, which can accelerate some degradation pathways.
Light Exposure Protect solutions from light by using amber vials or wrapping vials in aluminum foil.Photons can provide the activation energy for oxidative degradation pathways.
Additives If compatible with your experiment, consider adding a chelating agent like 0.1 mM EDTA.Trace metal ions (e.g., iron, copper) in buffers can catalyze oxidative degradation. EDTA sequesters these ions, preventing them from participating in redox cycling.
Q3: How should I prepare a stable stock solution for long-term storage?

A well-prepared stock solution is the foundation of reproducible experiments. The following protocol integrates best practices for maximizing stability.

Protocol: Preparation of a 10 mM Aqueous Stock Solution

  • Preparation:

    • Tare a sterile, amber glass vial on an analytical balance.

    • Weigh the desired amount of Amino(3-isopropoxyphenyl)acetic acid solid (MW: 209.24 g/mol ). [2] * Record the exact mass.

  • Dissolution:

    • Add a stir bar and approximately 80% of the final required volume of high-purity, degassed water or a suitable acidic buffer (e.g., 50 mM citrate buffer, pH 4.5).

    • If the compound does not readily dissolve, add 0.1 M HCl dropwise while stirring until a clear solution is achieved. This ensures the amino group is protonated, enhancing solubility.

    • Once fully dissolved, carefully add more solvent to reach the final calculated volume.

  • Sterilization & Aliquoting:

    • Filter the solution through a 0.22 µm syringe filter (choose a filter material, e.g., PVDF, compatible with your acidic solution) into a sterile container. This removes potential microbial contamination which can degrade the compound.

    • Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes or cryovials. The aliquot volume should correspond to what is typically used in a single experiment.

  • Inerting and Storage:

    • (Optional, for maximum stability) Briefly flush the headspace of each aliquot with an inert gas like argon or nitrogen.

    • Cap the vials tightly.

    • Flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and immediately transfer to a -80°C freezer for long-term storage. [5]

  • Quality Control:

    • Retain one aliquot for an initial purity analysis (t=0) using a suitable method like HPLC-UV. This provides a baseline against which future stability can be measured.

Q4: How can I experimentally confirm the stability of my specific formulation?

A forced degradation study is an essential tool to understand how your compound behaves under stress and to develop stability-indicating analytical methods. [9][10][11]This involves intentionally exposing the compound to harsh conditions to accelerate the degradation process.

Experimental Workflow: Forced Degradation Study

G cluster_prep 1. Preparation cluster_stress 2. Apply Stress Conditions (in parallel) cluster_analysis 3. Analysis prep_sol Prepare Solution of Amino(3-isopropoxyphenyl)acetic acid prep_t0 Analyze t=0 Sample (Establish Baseline) prep_sol->prep_t0 stress_acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) stress_base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) stress_ox Oxidation (e.g., 3% H₂O₂, RT) stress_heat Thermal (e.g., 60°C in buffer) stress_light Photolytic (e.g., ICH light box) sampling Sample at Time Points (e.g., 2, 4, 8, 24 hr) stress_acid->sampling stress_base->sampling stress_ox->sampling stress_heat->sampling stress_light->sampling analysis Analyze by Stability-Indicating Method (e.g., LC-MS) sampling->analysis data_analysis Quantify Parent Peak Identify Degradants analysis->data_analysis report report data_analysis->report Determine Degradation Rate & Pathway

Caption: A typical experimental workflow for conducting a forced degradation study.

Simplified Forced Degradation Protocol:

  • Prepare a solution of your compound at a known concentration (e.g., 1 mg/mL) in a neutral buffer.

  • Divide the solution into five separate, light-protected containers.

  • Apply Stress:

    • Acid: Add HCl to a final concentration of 0.1 M.

    • Base: Add NaOH to a final concentration of 0.1 M.

    • Oxidation: Add H₂O₂ to a final concentration of 3%.

    • Heat: Maintain one sample in the original buffer.

    • Control: Keep one sample at 4°C in the dark.

  • Incubate the Acid, Base, and Heat samples in a water bath at ~60°C. Keep the Oxidation sample at room temperature.

  • Analyze: At specified time points (e.g., 2, 8, 24 hours), take an aliquot from each condition, neutralize if necessary, and analyze by a suitable method (e.g., HPLC, LC-MS). [12][13]6. Interpret: Compare the chromatograms to the control. A loss of the main peak area and the appearance of new peaks indicate degradation. This helps identify which conditions cause the most instability.

By understanding and controlling the factors that influence the stability of Amino(3-isopropoxyphenyl)acetic acid, you can ensure the integrity of your materials and the reliability of your experimental results.

References

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [Link]

  • Biotage. (2023). How long are amino acid stock solutions stable for successful solid phase peptide synthesis? Biotage. [Link]

  • Zhang, S., et al. (2023). Degradation pathways of amino acids during thermal utilization of biomass: a review. Green Chemical Engineering. [Link]

  • DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

  • PubChem. 3-Amino-3-(3-isopropoxyphenyl)propanoic acid. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2017). Why amino acid aqueous stock solution not give the same results as fresh solution how i store and stabilize thes solutions? ResearchGate. [Link]

  • Pharmaffiliates. Amino(3-isopropoxyphenyl)acetic acid. Pharmaffiliates. [Link]

  • News-Medical. (2025). Scientists uncover how amino acids stabilize proteins in solution. News-Medical.Net. [Link]

  • BioPharm International. (2018). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]

  • Adeva-Andany, M. M., et al. (2023). Biochemistry, Amino Acid Synthesis and Degradation. StatPearls Publishing. [Link]

  • ResearchGate. (2016). How to prepare and store Amino acid stock solution? ResearchGate. [Link]

  • Liu, A., et al. (2022). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS. Frontiers in Nutrition. [Link]

  • Pharmazie. (1972). [Stability of amino acid infusion solutions. 1. Stability of some amino acids in solutions]. PubMed. [Link]

  • Wang, B., et al. (2020). Analytical methods for amino acid determination in organisms. Amino Acids. [Link]

  • Löbmann, K., et al. (2013). Amino Acids as Co-Amorphous Stabilizers for Poorly Water Soluble drugs--Part 1: Preparation, Stability and Dissolution Enhancement. European Journal of Pharmaceutics and Biopharmaceutics. [Link]

  • Biology LibreTexts. (2024). 18.5: Pathways of Amino Acid Degradation. Biology LibreTexts. [Link]

  • BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec. [Link]

  • ResearchGate. (2020). Analytical methods for amino acid determination in organisms. ResearchGate. [Link]

  • arXiv. (2021). Amino Acids Stabilizing Effect on Protein and Colloidal Dispersions. arXiv.org. [Link]

  • Reddit. (2024). Amino acid solution storage – please help. r/labrats. [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Analysis. [Link]

  • ResearchGate. Susceptible amino acids to chemical degradation. ResearchGate. [Link]

  • Shimadzu. Analytical Methods for Amino Acids. Shimadzu Scientific US. [Link]

  • Semantic Scholar. Analytical methods for amino acid determination in organisms. Semantic Scholar. [Link]

  • Chen, X., et al. (2024). Thermal degradation of 18 amino acids during pyrolytic processes. Scientific Reports. [Link]

  • CD Formulation. Proteins & Peptides Forced Degradation Studies. CD Formulation. [Link]

  • iChemical. Generic Amino Acid Products and Database. iChemical. [Link]

  • Gampa, G., et al. (2016). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Journal of Pharmaceutical Sciences & Research. [Link]

  • Kim, N. A., et al. (2021). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. Pharmaceutics. [Link]

  • Zulet, A., et al. (2013). Proteolytic Pathways Induced by Herbicides That Inhibit Amino Acid Biosynthesis. PLOS ONE. [Link]

Sources

Technical Support Center: Amino(3-isopropoxyphenyl)acetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Troubleshooting and Preventing Racemization

Welcome to the technical support center for the synthesis of Amino(3-isopropoxyphenyl)acetic acid. As a non-proteinogenic amino acid, this compound is a valuable building block in pharmaceutical and materials science research. Maintaining its stereochemical integrity is often critical to its function and regulatory approval. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding racemization during its synthesis.

Troubleshooting Guide: Diagnosing and Solving Racemization

This section addresses specific issues you might encounter during your synthesis in a question-and-answer format, focusing on the causality behind the problem and providing actionable solutions.

Q1: I'm observing a significant loss of enantiomeric excess (e.e.) in my final product. What are the most common causes of racemization for an α-amino acid like this?

A1: Racemization in α-amino acids fundamentally occurs through the removal of the proton at the chiral α-carbon, leading to the formation of a planar, achiral intermediate (a carbanion or enolate). Subsequent, non-stereospecific reprotonation results in a mixture of both enantiomers. Several factors in your synthetic protocol can promote this process.

Key Contributing Factors:

  • Presence of Base: The acidity of the α-proton is the primary vulnerability. Bases, especially strong ones, can readily abstract this proton. The choice of base, its stoichiometry, and the temperature of addition are critical variables.[1][2]

  • Elevated Temperatures: Higher reaction temperatures provide the necessary activation energy to facilitate the deprotonation-reprotonation equilibrium, accelerating the rate of racemization.[3][4][5] In many cases, the rate of racemization increases more rapidly with temperature than the rate of the desired synthetic transformation.[5]

  • Activation of the Carboxyl Group: During reactions where the carboxylic acid is activated, such as in peptide couplings or esterifications, the electron-withdrawing nature of the activated group significantly increases the acidity of the α-proton. This is a very common pathway for racemization.[1]

  • N-Protecting Group: The nature of the nitrogen protecting group can influence racemization. Acyl-type protecting groups can participate in the formation of an intermediate called an oxazolone (or azlactone), which is particularly prone to racemization.

  • Solvent Choice: The solvent can play a role by stabilizing the charged intermediates that lead to racemization.

Q2: My synthesis involves several steps. Which ones are the most likely hotspots for racemization?

A2: While racemization can theoretically occur at any stage where the chiral center is labile, certain operations carry a much higher risk:

  • Carboxyl Group Activation and Coupling: This is arguably the most frequent cause of racemization. When preparing to form an amide (peptide) bond, reagents like carbodiimides (DCC, DIC, EDC) are used. The activated intermediate is highly susceptible to base-catalyzed abstraction of the α-proton.[1][6] This process is often mediated by the formation of an oxazolone ring, which rapidly racemizes.[1]

  • Esterification or Hydrolysis Under Basic Conditions: Using a strong base (e.g., NaOH, KOH) to hydrolyze an ester or to facilitate an esterification can lead to significant racemization, especially if the reaction is heated or run for an extended period.[7][8]

  • Any Step Involving a Strong Base: Synthetic routes that build the amino acid from a glycine template, for example, often involve deprotonation with strong bases like LDA or n-BuLi. While effective for C-C bond formation, these conditions pose a high risk to an existing chiral center if not performed at very low temperatures and for a short duration. Using a strong base in peptide chemistry is generally avoided for this reason.[2]

  • Prolonged Heating: Even under mildly basic or acidic conditions, extended heating can cause a gradual loss of stereochemical purity.[3][4]

Q3: I believe the base I'm using is the culprit. How can I select a better base and optimize its use to preserve stereochemistry?

A3: Your choice of base and its application are critical. The basicity and steric hindrance of organic bases have a significant impact on racemization.[1]

Recommendations:

  • Choose Sterically Hindered, Weaker Bases: For most applications, such as neutralizing hydrochloride salts or facilitating couplings, opt for bases like N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM). Their steric bulk makes it more difficult for them to abstract the α-proton compared to smaller, stronger bases.[1][2]

  • Strict Stoichiometric Control: Use the minimum amount of base necessary. Typically, 1.0 to 1.1 equivalents are sufficient for salt neutralization. Excess base will increase the rate of racemization.

  • Low-Temperature Addition: Always add the base at a low temperature (e.g., 0 °C or below) and ensure the reaction mixture is well-stirred to avoid localized "hotspots" of high base concentration.

Table 1: Comparison of Common Bases in Amino Acid Synthesis

BaseChemical NameTypical UseRacemization RiskComments
DIEA N,N-DiisopropylethylaminePeptide coupling, salt neutralizationLow to ModerateSterically hindered and non-nucleophilic. A preferred choice.
NMM N-MethylmorpholinePeptide couplingLowLess basic than DIEA, often a good alternative.
TMP 2,4,6-CollidineSalt neutralizationLowVery sterically hindered.
TEA TriethylamineGeneral purposeModerateLess hindered than DIEA; can lead to more racemization.
NaOH/KOH Sodium/Potassium HydroxideEster hydrolysisHighStrong, unhindered bases. Use with extreme caution and at low temps.
DBU 1,8-Diazabicyclo[5.4.0]undec-7-eneGeneral purposeVery HighA strong, non-nucleophilic base often too harsh for this purpose.
Q4: My protocol requires a coupling reaction. What is the state-of-the-art method to perform this step with minimal racemization?

A4: This is a well-studied area, and the solution involves a two-pronged approach: choosing the right coupling reagent and, crucially, using a racemization-suppressing additive.

The mechanism of suppression involves the additive reacting with the activated amino acid to form an active ester intermediate. This intermediate is more stable towards oxazolone formation and therefore less prone to racemization.[1]

Best Practices for Low-Racemization Coupling:

  • Use a Carbodiimide Reagent: Diisopropylcarbodiimide (DIC) is often preferred over DCC because the resulting urea byproduct is soluble in common organic solvents, simplifying purification.[9]

  • Employ a Modern Additive: While 1-Hydroxybenzotriazole (HOBt) was the historical standard, it has been largely replaced due to safety concerns and the availability of superior alternatives. Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure® ) and 1-hydroxy-7-azabenzotriazole (HOAt ) are highly effective at suppressing racemization and enhancing coupling efficiency.[1][9]

  • Control the Temperature: Perform the entire coupling process at low temperatures. Pre-activate the carboxylic acid with the coupling reagent and additive at 0 °C for a few minutes before adding the amine component. Allow the reaction to proceed at 0 °C and then warm slowly to room temperature only if necessary.

  • Mind the Order of Addition: The standard and safest protocol is to mix the N-protected amino acid, the amine component, and the additive (e.g., Oxyma) first. Cool the solution to 0 °C, and then add the carbodiimide (e.g., DIC).

Table 2: Common Coupling Reagent and Additive Combinations

Coupling ReagentAdditiveRacemization SuppressionNotes
DIC OxymaPure® ExcellentA modern, highly effective, and safe combination.
DIC HOAt ExcellentVery effective, but HOAt can be more expensive.
EDC OxymaPure® ExcellentEDC is water-soluble, useful for specific applications.
DIC HOBt GoodThe classic combination, but HOBt has explosive properties.[9]
DIC NonePoorHigh risk of racemization. Not recommended.
Frequently Asked Questions (FAQs)
FAQ 1: What is the best way to accurately determine the enantiomeric purity of my product?

The most reliable and widely used method is Chiral High-Performance Liquid Chromatography (HPLC) .[10][11]

  • Principle: Chiral HPLC uses a stationary phase that is itself chiral (a Chiral Stationary Phase, or CSP). The two enantiomers of your compound interact differently with the CSP, causing them to travel through the column at different speeds and thus be separated. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are common choices.[11][12]

  • Method: A solution of your purified compound is injected into the HPLC system. The output chromatogram will show two distinct peaks if both enantiomers are present. The ratio of the areas of these two peaks gives you the enantiomeric ratio and allows for the calculation of enantiomeric excess (e.e.).

  • Derivatization: For amino acids that lack a strong UV chromophore, pre-column derivatization with a UV-active tag may be necessary for sensitive detection.[10] However, direct analysis on certain columns like those based on teicoplanin is often possible.[11]

FAQ 2: Can my choice of N-protecting group influence the degree of racemization?

Absolutely. The N-protecting group plays a direct electronic role in the stability of the chiral center.

  • Urethane-Type Protecting Groups (Recommended): Groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) are strongly recommended. The lone pair of electrons on the nitrogen is delocalized into the carbonyl of the protecting group itself. This makes the nitrogen less nucleophilic and significantly hinders the formation of the problematic oxazolone intermediate during carboxyl activation.

  • Acyl-Type Protecting Groups (Avoid if Possible): Groups like Acetyl (Ac) or Benzoyl (Bz) should be used with caution in steps involving carboxyl activation. The nitrogen in these groups is much more nucleophilic and readily attacks the activated carboxyl group, leading to rapid oxazolone formation and subsequent racemization.[1]

  • Novel Protecting Groups: Research continues to yield new protecting groups designed to suppress side reactions. For instance, the DNPBS (2,4-dinitro-6-phenyl-benzene sulfenyl) group has been shown to greatly decrease α-carbon racemization compared to standard Fmoc protection in certain contexts.[13]

FAQ 3: Can you illustrate the chemical mechanisms that cause racemization?

Certainly. There are two primary mechanisms to be aware of during the synthesis of α-amino acids.

  • Direct Enolization: This is the fundamental pathway, driven by a base. The base abstracts the acidic proton on the α-carbon, creating a planar, achiral enolate intermediate. Reprotonation can then occur from either face, yielding a racemic mixture.

    Figure 1. Mechanism of racemization via direct enolization.
  • Oxazolone Formation: This pathway is specific to N-acyl protected amino acids during carboxyl group activation. The nitrogen's carbonyl oxygen attacks the activated carboxyl, forming a five-membered oxazolone ring. The proton at the chiral center of this ring is highly acidic and is rapidly removed, leading to a planar, aromatic-like system that quickly racemizes.

    G A N-Acyl Amino Acid (Activated) B Oxazolone Intermediate (Chiral) A->B Intramolecular Cyclization C Aromatic Oxazolone Anion (Achiral & Planar) B->C - H⁺ (Fast) D Racemic Oxazolone C->D + H⁺ (Non-selective) E Racemic Product (After Nucleophilic Attack) D->E + Nucleophile (e.g., R-NH₂)

Experimental Protocols
Protocol 1: General Method for Chiral HPLC Analysis

This protocol provides a starting point for developing a method to assess the enantiomeric purity of your Amino(3-isopropoxyphenyl)acetic acid. Optimization will be required.

  • Sample Preparation:

    • Accurately weigh ~1 mg of your purified product into a clean HPLC vial.

    • Dissolve the sample in 1.0 mL of the mobile phase (or a solvent mixture compatible with the mobile phase, e.g., ethanol/hexane).

    • Ensure the sample is fully dissolved. Sonicate briefly if necessary.

  • HPLC Conditions (Example):

    • Column: Chiral stationary phase column (e.g., CHIRALPAK® IA, IC, or Astec® CHIROBIOTIC® T).

    • Mobile Phase: A mixture of a non-polar solvent (e.g., Hexane or Heptane) and a polar modifier (e.g., Isopropanol or Ethanol). A common starting point is 90:10 Hexane:Isopropanol. Small amounts of an acidic or basic additive (e.g., 0.1% Trifluoroacetic Acid) may be required to improve peak shape.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV detector set to a wavelength where the phenyl ring absorbs (e.g., 220 nm or 254 nm).

    • Injection Volume: 5 - 10 µL.

  • Analysis:

    • Run a sample of a racemic standard if available to confirm the retention times of both enantiomers.

    • Inject your sample.

    • Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = |(Area_major - Area_minor) / (Area_major + Area_minor)| * 100.

Protocol 2: Low-Racemization Coupling Using DIC/Oxyma

This protocol describes the coupling of N-protected Amino(3-isopropoxyphenyl)acetic acid to a primary amine (R-NH₂) with minimal risk of racemization.

  • Reagent Preparation:

    • In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the N-protected Amino(3-isopropoxyphenyl)acetic acid (1.0 eq.), the amine component (1.05 eq.), and OxymaPure® (1.1 eq.) in an anhydrous polar aprotic solvent (e.g., DMF or CH₂Cl₂).

  • Reaction Setup:

    • Cool the flask to 0 °C in an ice-water bath with magnetic stirring.

    • Once the solution is cold, add N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq.) dropwise via syringe over 5 minutes. A white precipitate (diisopropylurea, DIU) may begin to form.

  • Reaction Monitoring:

    • Allow the reaction to stir at 0 °C for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • If the reaction is sluggish, allow the ice bath to expire and the reaction to warm slowly to room temperature, stirring overnight if necessary.

  • Workup and Purification:

    • Once the reaction is complete, filter off the DIU precipitate and wash it with a small amount of the reaction solvent.

    • Transfer the filtrate to a separatory funnel and dilute with a suitable organic solvent (e.g., Ethyl Acetate).

    • Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid solution), a weak base (e.g., 5% NaHCO₃ solution), and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

References
  • US9598353B2, Process for the racemization of α-amino acids, Google P
  • Method for the Racemization of Optically Active Amino Acids, Sciencemadness.org.
  • Racemization of amino acids under natural conditions: part 1—a challenge to abiogenesis, Cre
  • Racemization of amino acids under natural conditions: part 3—condensation to form oligopeptides, Cre
  • Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid, PubMed.
  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis, BOC Sciences.
  • Racemization of amino acids under natural conditions: part 4—racemization always exceeds the rate of peptide elongation in aqueous solution, Cre
  • Lecture 16 Protecting groups and racemiz
  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group, Nature Communic
  • Racemization in amino acids?
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis, AAPPTEC.
  • Analyses of amino acids, Enantiomeric purity, IRIS Biotech GmbH.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives, Bachem.
  • Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers, Sigma-Aldrich.
  • Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides, RSC Publishing.

Sources

Matrix effects in LC-MS analysis of "Amino(3-isopropoxyphenyl)acetic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Amino(3-isopropoxyphenyl)acetic acid

Executive Summary: The "Zwitterion" Challenge

You are likely here because your recovery is inconsistent, or your sensitivity drops catastrophically in patient samples compared to solvent standards.

Amino(3-isopropoxyphenyl)acetic acid is a deceptive molecule. Structurally, it is a substituted phenylglycine. This gives it amphoteric properties (it can be positive, negative, or neutral) and a lipophilic handle (the isopropoxy group).

  • The Trap: In protein precipitation (PPT), this molecule often co-elutes with endogenous phospholipids because its lipophilicity (isopropoxy) mimics theirs, while its polarity (amino acid core) makes it sensitive to solvation changes in the ESI plume.

  • The Solution: You cannot simply "dilute and shoot" your way out of this if you need high sensitivity. You must exploit the molecule's pKa to chemically separate it from the matrix.

Tier 1: Diagnostic Triage (Is it actually Matrix Effect?)

Before re-developing your method, you must confirm that matrix effects (ME) are the culprit, rather than recovery loss or instrument drift.

Protocol 1.1: The Post-Column Infusion (PCI) Test

The "Gold Standard" for visualizing where suppression occurs.

The Concept: We create a steady "background hum" of your analyte entering the MS. Then, we inject a blank matrix sample.[1][2] If the "hum" dips, something in the matrix is killing your signal at that specific retention time.

Workflow:

  • Setup: Connect a syringe pump containing your analyte (100 ng/mL in mobile phase) to a T-junction placed after the LC column but before the MS source.

  • Flow: Run the LC gradient with a Blank Plasma/Serum Extract (processed exactly like your samples).

  • Observation: Monitor the baseline of your analyte.

    • Stable Baseline: No matrix effect.

    • Dip (Suppression): Co-eluting species are stealing charge.

    • Peak (Enhancement): Co-eluting species are aiding ionization (rare but possible).

PCI_Setup cluster_LC LC System cluster_Syringe Continuous Infusion LC_Pump LC Pump (Gradient) Injector Injector (Blank Matrix) LC_Pump->Injector Column Analytical Column Injector->Column Tee Tee Junction (Mixing) Column->Tee Mobile Phase + Matrix Syringe Syringe Pump (Analyte Std) Syringe->Tee Constant Analyte Flow MS Mass Spectrometer (ESI Source) Tee->MS Combined Flow

Figure 1: Schematic of the Post-Column Infusion (PCI) setup. This configuration allows visualization of ionization suppression zones in real-time.

Tier 2: Sample Preparation (The First Line of Defense)

User Question: "I tried Protein Precipitation (PPT) with Acetonitrile, but the matrix effect is still -60%. Why?"

Technical Answer: PPT removes proteins but leaves phospholipids (phosphatidylcholines) behind. These lipids are the "kryptonite" of ESI-MS. Because your molecule has a lipophilic isopropoxy group, it likely co-elutes with these lipids on a standard C18 gradient.

The Fix: Mixed-Mode Cation Exchange (MCX) We will exploit the Amino Group (pKa ~9.0). By lowering the pH, we force the molecule to become positively charged (cationic), binding it to the SPE sorbent while we wash away neutral lipids with organic solvents.

Protocol 2.1: MCX Solid Phase Extraction

Stationary Phase: Polymeric Mixed-Mode Cation Exchange (e.g., Oasis MCX, Strata-X-C).

StepSolvent/CompositionMechanism / Rationale
1. Pre-treatment Dilute plasma 1:1 with 2% Formic Acid (aq) .Crucial: Acidifies sample (pH < 3). Protonates the amino group (

) and keeps the carboxylic acid neutral (

).
2. Conditioning MeOH followed by Water.[3]Activates the sorbent pores.
3. Loading Load pre-treated sample (~1 mL/min).The positively charged analyte binds to the sulfonate groups (

) on the sorbent via ionic interaction.
4. Wash 1 (Aqueous) 2% Formic Acid in Water .Removes proteins, salts, and hydrophilic interferences. Analyte stays bound.
5. Wash 2 (Organic) 100% Methanol .The Magic Step: This removes the hydrophobic phospholipids. Because the analyte is ionically locked, it will not wash off with the methanol.
6. Elution 5% Ammonium Hydroxide in Methanol .High pH (>10) deprotonates the amino group (

), breaking the ionic bond. The organic solvent releases the now-neutral lipophilic molecule.
Tier 3: Chromatography & MS Resolution

User Question: "I see a huge blob at the end of my chromatogram. Is that my drug?"

Technical Answer: No, that is likely the "Phospholipid Build-up." If you run short gradients, these lipids accumulate and elute randomly in subsequent injections, causing "ghost" matrix effects.

Optimization Strategy
  • Column Choice: Use a Polar-Embedded C18 or C18-Aq (e.g., Waters T3, Phenomenex Polar).

    • Why: The "Amino" and "Acid" groups make the molecule polar. Standard C18 might suffer from "dewetting" (phase collapse) if you start at 100% aqueous to capture it. C18-Aq columns allow 100% aqueous loading for retention.

  • The "Gradient Flush":

    • After your analyte elutes, you MUST ramp to 95-100% Organic (B) and hold for at least 2 column volumes.

    • This burns off the phospholipids preventing them from wrapping around to the next injection.

MCX_Logic Start Sample: Amino(3-isopropoxyphenyl)acetic acid Acidify Acidify (pH < 3) Analyte becomes Cationic (+) Start->Acidify Load Load onto MCX Sorbent (Ionic Binding to SO3-) Acidify->Load Wash_Org Wash with 100% MeOH Removes Neutral Lipids/Phospholipids Load->Wash_Org Analyte stays locked Elute Elute with 5% NH4OH in MeOH (pH > 10 breaks Ionic Bond) Wash_Org->Elute Analyte released

Figure 2: The chemical logic of Mixed-Mode Cation Exchange (MCX). This process orthogonally separates the analyte from phospholipids.

Tier 4: Validation & Compliance (Proving it Works)

User Question: "How do I calculate the Matrix Factor (MF) for FDA/EMA compliance?"

Technical Answer: You must perform the Post-Extraction Spike (PES) experiment. This differentiates "Extraction Recovery" (how much you lost during prep) from "Matrix Effect" (how much the MS signal is suppressed).

The Calculation (FDA M10 Guidance)

You need three sets of samples:

  • Set A (Neat Standard): Analyte in pure solvent (mobile phase).

  • Set B (Post-Extraction Spike): Extract blank matrix, then spike analyte into the final eluate.

  • Set C (Pre-Extraction Spike): Spike analyte into matrix, then extract (your normal QC).

Formulas:

  • Matrix Factor (MF): Measures ionization suppression.

    
    
    
    • Target: 0.85 – 1.15 (Ideal). < 0.8 indicates suppression.

  • Extraction Recovery (RE): Measures sample prep efficiency.

    
    
    
  • IS Normalized Matrix Factor:

    
    
    
    • Critical: For this molecule, you must use a Stable Isotope Labeled (SIL) Internal Standard (e.g.,

      
       or 
      
      
      
      analog). An analog IS will likely not co-elute perfectly and will fail to compensate for the specific suppression zone of the isopropoxy group.
References
  • US Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][4]

  • Bonfiglio, R., et al. (1999). The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds. Rapid Communications in Mass Spectrometry. [Link]

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. [Link]

Sources

Preventing epimerization of "Amino(3-isopropoxyphenyl)acetic acid" derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Amino(3-isopropoxyphenyl)acetic acid Derivatives

A Guide to Preventing Epimerization in Research and Development

Part 1: Understanding the Fundamentals of Epimerization

This section addresses the foundational principles of epimerization, providing the necessary background to troubleshoot and prevent stereochemical scrambling in your experiments.

Q1: What is epimerization, and why is it a critical concern for Amino(3-isopropoxyphenyl)acetic acid derivatives?

A: Epimerization is a chemical process where the configuration at one of several stereogenic centers in a molecule is inverted.[1] For a molecule like Amino(3-isopropoxyphenyl)acetic acid, which has a single chiral center at the alpha-carbon (the carbon atom bonded to the amino and carboxylic acid groups), epimerization leads to the conversion of one enantiomer (e.g., the desired L-isomer) into its mirror image (the D-isomer). This process is more accurately termed racemization in this context, as it can lead to a 1:1 mixture of both enantiomers.

This is a major concern in drug development because the biological activity of a chiral molecule is often exclusive to one enantiomer. The "wrong" enantiomer can be inactive or, in some cases, cause harmful side effects.[1] Therefore, preserving the stereochemical purity of your Amino(3-isopropoxyphenyl)acetic acid derivative throughout synthesis, purification, and storage is essential to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[2]

Q2: What is the chemical mechanism that causes epimerization in α-amino acids?

A: The primary mechanism for the epimerization of α-amino acids during chemical synthesis involves the abstraction of the proton on the α-carbon (the α-proton).[1] This is most likely to occur under basic conditions, especially when the carboxylic acid group is activated, such as during peptide coupling.

The process can be broken down into three key steps:

  • Activation: The carboxylic acid is activated by a coupling reagent, making the α-proton more acidic and susceptible to removal.

  • Deprotonation: A base present in the reaction mixture removes the acidic α-proton, forming a planar, achiral enolate intermediate.

  • Reprotonation: The planar intermediate can be reprotonated from either face. Reprotonation from the original face regenerates the starting enantiomer, while protonation from the opposite face results in the formation of the undesired epimer.

Two main pathways are generally considered: direct α-proton abstraction and a pathway involving a 5(4H)-oxazolone intermediate, which is particularly common in peptide chemistry.[3] The formation of this oxazolone intermediate significantly increases the acidity of the α-proton, accelerating epimerization.[4]

Epimerization_Mechanism cluster_0 Starting L-Amino Acid Derivative cluster_1 Planar Intermediate cluster_2 Products L_AA L-Amino Acid (Activated) Enolate Planar, Achiral Enolate Intermediate L_AA->Enolate Base -H⁺ (α-proton abstraction) L_Product L-Amino Acid (Desired) Enolate->L_Product H⁺ (Reprotonation - Face A) D_Product D-Amino Acid (Epimer) Enolate->D_Product H⁺ (Reprotonation - Face B)

Caption: Mechanism of base-catalyzed epimerization via an enolate intermediate.

Q3: What specific structural features of Amino(3-isopropoxyphenyl)acetic acid might influence its susceptibility to epimerization?

A: While general principles of α-amino acid chemistry apply, the specific structure of Amino(3-isopropoxyphenyl)acetic acid is relevant. It is a derivative of phenylglycine. Amino acids with aryl side chains, like phenylglycine, are known to be more prone to epimerization.[1][5] This is because the phenyl ring can stabilize the negative charge of the enolate intermediate through resonance, making the α-proton more acidic and easier to remove. The electron-donating nature of the 3-isopropoxy group may slightly mitigate this effect compared to an unsubstituted phenyl ring, but the inherent risk associated with the phenylglycine scaffold remains.

Part 2: Troubleshooting Guide for Common Synthetic Steps

This section provides targeted advice for minimizing epimerization during the most common experimental procedures where Amino(3-isopropoxyphenyl)acetic acid derivatives are used.

Focus Area: Peptide Coupling Reactions

Peptide bond formation is the highest-risk step for epimerization because it requires both carboxylic acid activation and, often, the presence of a base.[6]

Q4: I'm observing significant epimerization during peptide coupling. What are the most likely culprits?

A: If you are detecting epimerization after a coupling step, you should systematically investigate the following factors, which are known to heavily influence the outcome[4]:

  • Choice of Coupling Reagent: Some reagents generate highly reactive intermediates that are more prone to forming oxazolones, a key driver of epimerization.[1]

  • Type and Amount of Base: The strength and steric bulk of the base used are critical. Stronger, less hindered bases are more likely to cause epimerization.[1][7]

  • Solvent Polarity: Polar aprotic solvents like DMF can accelerate epimerization compared to less polar solvents like dichloromethane (DCM).[8][9]

  • Reaction Temperature: Higher temperatures increase the rate of all reactions, including epimerization.[9]

  • Pre-activation Time: Allowing the activated amino acid to sit in the presence of a base for an extended period before the amine component is added can lead to significant epimerization.[4]

Q5: How should I select my coupling reagent and additives to suppress epimerization?

A: Your goal is to choose a system that promotes rapid amide bond formation while minimizing the lifetime of the highly reactive, epimerization-prone intermediates.

  • Carbodiimides (e.g., DCC, DIC, EDC): These are common but can lead to significant epimerization when used alone.[1][9] It is essential to use them with an additive.

    • Additives: Additives like 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) react with the activated intermediate to form an active ester that is more stable towards epimerization but still reactive enough for coupling.[3][10][11] HOAt is generally considered superior to HOBt in suppressing epimerization.[12]

  • Uronium/Phosphonium Salts (e.g., HBTU, HATU, PyBOP): These reagents come "pre-packaged" with an HOBt or HOAt moiety. They are highly efficient and generally a better choice for minimizing epimerization.

    • HATU is often preferred as it reacts faster and can lead to less epimerization than HBTU.[13]

    • COMU is a modern coupling reagent that incorporates an Oxyma Pure moiety. It is reported to be very efficient and may reduce the risk of epimerization compared to HATU.[14]

Protocol Recommendation: For a difficult coupling involving your Amino(3-isopropoxyphenyl)acetic acid derivative, start with a modern uronium salt reagent.

  • Dissolve the N-protected Amino(3-isopropoxyphenyl)acetic acid (1.0 eq) and the coupling reagent (e.g., HATU, 1.0 eq) in an appropriate solvent (e.g., DCM or a less polar alternative).

  • Add the appropriate base (e.g., DIPEA, 2.0 eq) and the amine component (1.0-1.2 eq).

  • Stir the reaction at a reduced temperature (e.g., 0 °C) and monitor closely by TLC or LC-MS for completion.

  • Minimize the overall reaction time to what is necessary for complete conversion.

Q6: Which bases and solvents are best for maintaining stereochemical purity?

A: The choice of base and solvent is a critical balancing act between achieving a reasonable reaction rate and preventing epimerization.

ParameterRecommended (Low Epimerization Risk)Use with Caution (Higher Epimerization Risk)Rationale
Base DIPEA (Diisopropylethylamine), 2,4,6-Collidine NMM (N-Methylmorpholine), TEA (Triethylamine)Sterically hindered bases like DIPEA and collidine are less effective at abstracting the α-proton compared to less hindered bases like NMM and TEA.[1][3]
Solvent DCM (Dichloromethane), DCE (Dichloroethane)DMF (Dimethylformamide), NMP (N-Methyl-2-pyrrolidone)Less polar solvents generally suppress epimerization.[7][8][9] Polar aprotic solvents like DMF can accelerate the rate of epimerization.[9]
Temperature 0 °C to Room Temperature Elevated Temperatures (> 40 °C)Lowering the reaction temperature is a highly effective method for reducing the rate of epimerization.[9]

Expert Tip: A combination of DIPEA as the base in DCM as the solvent is often a robust starting point for minimizing epimerization during coupling.[1]

Focus Area: Protecting Group Manipulations
Q7: I'm observing epimerization during the removal of an N-Fmoc group. How can I prevent this?

A: This is a well-documented issue. The standard Fmoc deprotection condition, typically 20% piperidine in DMF, is basic and can cause epimerization, especially for sensitive amino acids.[1] The mechanism involves abstraction of the α-proton from the N-terminal amino acid of the resin-bound peptide.

Troubleshooting Steps:

  • Reduce Base Exposure Time: Minimize the deprotection time to the minimum required for complete Fmoc removal. Monitor the reaction carefully.

  • Use a Milder Base: While piperidine is standard, consider alternatives. Some studies suggest that piperazine or 4-methylpiperidine may be suitable replacements, though their performance can be sequence-dependent.[15][16]

  • Add HOBt to the Deprotection Solution: Adding a small amount of HOBt (e.g., 0.1 M) to the piperidine/DMF solution can sometimes suppress epimerization by acting as a proton source to quench the enolate intermediate before it can invert.

Troubleshooting_Workflow Start Epimerization Detected? Step Identify Experimental Step Start->Step Coupling Peptide Coupling Step->Coupling Coupling Deprotection Fmoc Deprotection Step->Deprotection Deprotection Storage Storage/Handling Step->Storage Storage Reagent Change Coupling Reagent (e.g., to HATU/COMU) Coupling->Reagent BaseSolvent Use Weaker Base / Less Polar Solvent (e.g., DIPEA in DCM) Coupling->BaseSolvent Temp Lower Reaction Temperature (e.g., to 0 °C) Coupling->Temp Time Reduce Deprotection Time Deprotection->Time Additive Add HOBt to Deprotection Mix Deprotection->Additive StoreCond Store as Salt, Cold, Dry, Dark Storage->StoreCond

Caption: Decision workflow for troubleshooting epimerization.

Part 3: Analytical Methods and Storage

Q8: How can I accurately quantify the level of epimerization in my sample?

A: Visualizing your product as a single spot on a TLC plate or a single peak in a standard HPLC run is not sufficient to confirm stereochemical purity. You must use a chiral analytical method.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard.[17] Using a chiral stationary phase (CSP), such as one based on macrocyclic glycopeptides or polysaccharides, can separate the L- and D-enantiomers, allowing for precise quantification.[18][19]

  • Gas Chromatography (GC): After appropriate derivatization to make the amino acid volatile, separation can be achieved on a chiral GC column.[20]

  • NMR Spectroscopy with Chiral Shift Reagents: This is a more specialized technique. Adding a chiral shift reagent can induce different chemical shifts for the L- and D-enantiomers in the NMR spectrum, allowing for their quantification.

Q9: How should I store my Amino(3-isopropoxyphenyl)acetic acid derivatives to ensure long-term stereochemical stability?

A: While epimerization is most rapid during reactions, slow degradation can occur over time, especially for sensitive compounds. Studies have shown that amino acids can degrade significantly when stored at room temperature over long periods.[21][22]

Best Practices for Storage:

  • Form: Whenever possible, store the compound as a stable, crystalline salt (e.g., hydrochloride salt) rather than the free base or as an activated ester.

  • Temperature: Store at low temperatures, ideally at -20 °C or below.[23]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.

  • Moisture and Light: Protect from moisture and light by using sealed, amber-colored vials.

By understanding the mechanisms of epimerization and implementing these preventative and troubleshooting strategies, you can confidently maintain the stereochemical integrity of your valuable Amino(3-isopropoxyphenyl)acetic acid derivatives throughout your research and development workflows.

References

  • Duengo, S., Muhajir, M. I., Hidayat, A. T., Musa, W. J. A., & Maharani, R. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. [Link]

  • Wikipedia. (n.d.). Peptide synthesis. In Wikipedia. Retrieved from [Link]

  • Bodanszky, M., & Bodanszky, A. (1967). Racemization in Peptide Synthesis. Mechanism-specific Models. Chemical Communications (London), (12), 591–593. [Link]

  • Duengo, S., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(8017). [Link]

  • Bennett, C. S., et al. (2011). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. Journal of the American Chemical Society, 133(30), 11545–11552. [Link]

  • Zhang, W., et al. (2023). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]

  • Slideshare. (n.d.). Racemization in peptide synthesis. Retrieved from [Link]

  • Slideshare. (n.d.). Epimerization of Peptide. Retrieved from [Link]

  • ResearchGate. (n.d.). Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Epimerisation in Peptide Synthesis. Retrieved from [Link]

  • OUCI. (n.d.). Epimerisation in Peptide Synthesis. Retrieved from [Link]

  • van der Ploeg, L., et al. (2023). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. International Journal of Neonatal Screening, 9(3), 34. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • van der Ploeg, L., et al. (2023). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. International Journal of Neonatal Screening, 9(3), 34. [Link]

  • IRIS Biotech GmbH. (n.d.). Analyses of amino acids, Enantiomeric purity. Retrieved from [Link]

  • ResearchGate. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]

  • ResearchGate. (n.d.). β-amino acids reduce ternary complex stability and alter the translation elongation mechanism. Retrieved from [Link]

  • Párraga-Niño, N., et al. (2017). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 22(10), 1729. [Link]

  • ResearchGate. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Špánik, I., & Machyňáková, A. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Molecules, 26(6), 1698. [Link]

  • Komaravolu, Y., Dama, V. R., & Maringanti, T. C. (2020). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. Analytical Methods, 12(4), 481–490. [Link]

  • ResearchGate. (n.d.). Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. Retrieved from [Link]

  • bioRxiv. (n.d.). β-amino acids reduce ternary complex stability and alter the translation elongation mechanism. Retrieved from [Link]

  • Hou, J., et al. (2022). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Nature Communications, 13(1), 1-9. [Link]

  • Yakhak Hoeji. (n.d.). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

Sources

Validation & Comparative

Amino(3-isopropoxyphenyl)acetic Acid vs. Natural Amino Acids: A Technical Guide for Peptide Engineering

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Conformational Constraint

In the landscape of peptide therapeutics, the transition from "natural" sequences to "peptidomimetics" is often driven by two failures: poor metabolic stability and lack of receptor selectivity.

Amino(3-isopropoxyphenyl)acetic acid (referred to herein as 3-OiPr-Phg ) represents a specialized class of non-canonical amino acids: the meta-substituted phenylglycines . Unlike Phenylalanine (Phe) or Tyrosine (Tyr), which possess a methylene spacer (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


-carbon), 3-OiPr-Phg attaches the aromatic ring directly to the peptide backbone (

-carbon).

This structural modification introduces a profound conformational constraint , reducing the rotational freedom of the peptide backbone (


 and 

angles) and forcing the side chain into specific spatial orientations. This guide compares 3-OiPr-Phg against its natural counterparts, providing the experimental protocols necessary to navigate its most significant challenge: stereochemical instability during synthesis.

Chemical & Structural Analysis

The utility of 3-OiPr-Phg lies in its ability to "freeze" bioactive conformations that natural amino acids cannot maintain.

Physicochemical Comparison Table
Feature3-OiPr-Phg (The Challenger)L-Phenylalanine (Phe) (The Standard)L-Tyrosine (Tyr) (The Polar Alternative)
Backbone Linkage Direct Aryl-

C bond
Methylene spacer (

C)
Methylene spacer (

C)
Rotational Freedom Restricted (

locked)
Flexible (

rotation allowed)
Flexible
Electronic Nature Electron-rich (Ether donor)NeutralElectron-rich (Phenol donor)
Lipophilicity (LogP) ~2.1 (High)1.380.86
H-Bond Capacity Acceptor (Ether oxygen)NoneDonor & Acceptor (OH)
Proteolytic Stability High (Unrecognized by Chymotrypsin)Low (Primary cleavage site)Low (Primary cleavage site)
Synthesis Risk High (Rapid Racemization)LowLow
The "Isopropoxy" Advantage

The 3-position isopropoxy group serves a dual purpose:

  • Steric Bulk: It fills hydrophobic pockets (e.g., GPCR transmembrane domains) more effectively than the planar phenyl ring of Phe.

  • Metabolic Shielding: The bulky ether group at the meta position hinders the approach of metabolic enzymes that might attack the aromatic ring (e.g., P450 oxidation).

Performance in Peptide Therapeutics[2]

Proteolytic Stability

Natural peptides containing Phe or Tyr are rapidly degraded by digestive proteases like chymotrypsin, which cleaves at the C-terminus of aromatic residues.

  • Mechanism of Resistance: 3-OiPr-Phg alters the scissile bond geometry. The lack of the

    
    -methylene spacer pulls the aromatic ring closer to the backbone, preventing the residue from fitting correctly into the S1 hydrophobic pocket of serine proteases.
    
  • Data Insight: Peptides substituting Phe with Phenylglycine derivatives typically exhibit a 3- to 10-fold increase in plasma half-life (

    
    ) .
    
Conformational Rigidity & Selectivity

In receptor binding, the "entropic penalty" is the energy cost a flexible peptide pays to adopt a rigid bioactive shape.

  • Phe/Tyr: High entropic penalty (must freeze flexible rotamers).

  • 3-OiPr-Phg: Low entropic penalty (pre-organized).

  • Outcome: Higher binding affinity (

    
    ) and improved selectivity, as the rigid structure prevents binding to off-target receptors that require different conformations.
    

Experimental Protocols: Synthesis & Handling

CRITICAL WARNING: The


-proton of phenylglycine derivatives is benzylic  and significantly more acidic than that of alkyl amino acids. Standard Fmoc-SPPS protocols using strong bases (e.g., Piperidine) or high-temperature coupling can lead to complete racemization  (loss of chirality).
Protocol: Racemization-Free Coupling of 3-OiPr-Phg

This protocol utilizes Oxyma Pure/DIC activation at controlled temperatures to minimize base-catalyzed epimerization.

Reagents:

  • Resin: Rink Amide ProTide (Low loading: 0.2–0.4 mmol/g recommended to reduce aggregation).

  • Coupling Agents: DIC (Diisopropylcarbodiimide), Oxyma Pure.

  • Solvent: DMF (Dimethylformamide).

Step-by-Step Workflow:

  • Pre-Activation (Cold Cycle):

    • Dissolve 3.0 eq of Fmoc-3-OiPr-Phg-OH and 3.0 eq of Oxyma Pure in DMF.

    • Cool the solution to 0°C in an ice bath.

    • Add 3.0 eq of DIC. Stir for 2 minutes.

  • Coupling:

    • Add the pre-activated cold mixture to the resin.

    • Allow to warm to room temperature naturally.

    • Reaction Time: 60–90 minutes. DO NOT HEAT.

  • Deprotection (The Danger Zone):

    • Standard 20% Piperidine/DMF is risky.

    • Modified Cocktail: Use 0.1 M HOBt in 20% Piperidine/DMF . The HOBt suppresses aspartimide formation and potential base-catalyzed racemization of the previous residue if it is also sensitive.

    • Perform short deprotection cycles (2 x 3 min) rather than one long cycle.

Protocol: Assessing Stability (Chymotrypsin Assay)

To validate the performance of the substitution, perform a comparative degradation assay.

  • Substrate: Prepare 100 µM solutions of the Control Peptide (Phe-containing) and Test Peptide (3-OiPr-Phg-containing) in PBS (pH 7.4).

  • Enzyme: Add

    
    -Chymotrypsin (final concentration 10 nM).
    
  • Incubation: 37°C.

  • Sampling: Quench aliquots at 0, 5, 15, 30, 60, and 120 minutes using 0.1% TFA/Acetonitrile.

  • Analysis: Analyze via RP-HPLC. Plot % remaining vs. time to calculate

    
    .
    

Visualizations

Synthesis Workflow: Preventing Epimerization

The following diagram illustrates the critical decision points in the synthesis of peptides containing 3-OiPr-Phg to ensure stereochemical integrity.

SynthesisWorkflow Start Start: Fmoc-3-OiPr-Phg-OH Activation Activation Strategy Start->Activation Standard Standard HBTU/DIEA (High Risk) Activation->Standard Avoid Optimized DIC / Oxyma Pure (No Base) Activation->Optimized Select Racemization Result: 5-15% D-Isomer (FAILURE) Standard->Racemization Base-catalyzed proton abstraction Coupling Coupling Reaction (0°C to RT) Optimized->Coupling PureProduct Result: >99% L-Isomer (SUCCESS) Coupling->PureProduct Neutral pH Low Temp

Caption: Workflow comparing standard vs. optimized coupling strategies to prevent racemization of the acidic benzylic proton.

Mechanism of Conformational Constraint

This diagram details why 3-OiPr-Phg provides superior rigidity compared to Phenylalanine.

ConstraintMechanism Phe Natural Phe (Beta-Methylene Spacer) Rotation Sidechain Rotation (Chi) Phe->Rotation Free Rotation Backbone Backbone Flexibility (Phi/Psi) Phe->Backbone Flexible Phg 3-OiPr-Phg (Direct Aryl Attachment) Phg->Rotation Sterically Locked Phg->Backbone Restricted OutcomePhe High Entropy Cost Flexible Binding Rotation->OutcomePhe OutcomePhg Pre-organized High Affinity Rotation->OutcomePhg Backbone->OutcomePhe Backbone->OutcomePhg

Caption: Mechanistic comparison of entropic costs during receptor binding for Phe vs. 3-OiPr-Phg.

References

  • American Chemical Society. (2026). Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis.[1]

  • National Institutes of Health (NIH). (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery.

  • Royal Society of Chemistry. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products.

  • Vrije Universiteit Brussel. (2025).[2] A comparative study between phenylglycine and phenylalanine derived peptide hydrogels: Towards atomic elucidation.

  • MDPI. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications.[3][4]

Sources

Structural & Functional Validation of Amino(3-isopropoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Validation Guide Subject: Pharmacological Characterization of Phenylglycine Analogs Target Audience: Medicinal Chemists, Lead Discovery Biologists, DMPK Scientists

Executive Summary: The Phenylglycine Pharmacophore

Amino(3-isopropoxyphenyl)acetic acid (also known as 3-isopropoxyphenylglycine) represents a critical subclass of non-proteinogenic amino acids. Unlike standard


-amino acids, the phenylglycine scaffold imposes rigid steric constraints and unique electronic properties due to the aromatic ring directly attached to the 

-carbon.

In drug discovery, this specific moiety—featuring the meta-isopropoxy substituent—is frequently validated against two primary biological target classes:

  • Metabotropic Glutamate Receptors (mGluRs): Acting as competitive antagonists or allosteric modulators.

  • Neutral Amino Acid Transporters (SLC1A5/ASCT2): Acting as competitive substrates or inhibitors.

This guide outlines the rigorous experimental framework required to validate the biological target of Amino(3-isopropoxyphenyl)acetic acid, comparing its efficacy against standard reference probes like (S)-4C3HPG and BCH .

Part 1: Target Hypothesis & In Silico Docking

Before wet-lab validation, the "3-isopropoxy" substitution pattern suggests a specific lipophilic interaction within the glutamate-binding pocket or the transporter vestibule.

Comparative Ligand Profiling
FeatureAmino(3-isopropoxyphenyl)acetic acid L-Glutamate (Endogenous) (S)-MCPG (Reference Antagonist)
Core Scaffold PhenylglycineGlutaric Acid backbonePhenylglycine
Steric Bulk High (Isopropoxy group)LowMedium (Methyl group)
Electronic Effect Electron-donating (+I) alkoxy groupCharged carboxylatesNeutral/Weak
Predicted Target mGluR1/5 (Antagonist) or ASCT2All Glu ReceptorsmGluR Group I/II
Lipophilicity (cLogP) ~1.8 (Enhanced Membrane Permeability)-2.90.5

Expert Insight: The isopropoxy group at the meta position significantly increases lipophilicity compared to the parent phenylglycine. This often results in higher affinity for the transmembrane domains of transporters or the "closed" conformation of GPCR binding sites, but requires validation of non-specific binding (NSB).

Part 2: Functional Validation Protocols

To definitively identify the target, you must distinguish between receptor-mediated signaling (mGluR) and transporter-mediated uptake (ASCT2).

Experiment A: Calcium Mobilization Assay (mGluR Validation)

Objective: Determine if the compound acts as an antagonist for Group I mGluRs (Gq-coupled).

Methodology:

  • Cell Line: HEK293 stably expressing mGluR1 or mGluR5 and G

    
    15 (promiscuous G-protein).
    
  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 mins at 37°C.

  • Pre-incubation: Add Amino(3-isopropoxyphenyl)acetic acid (0.1 nM – 100

    
    M) for 15 mins.
    
  • Agonist Challenge: Inject Glutamate (EC

    
     concentration) or DHPG  (specific agonist).
    
  • Readout: Measure fluorescence intensity (FLIPR) over 120 seconds.

Validation Logic:

  • True Antagonist: Dose-dependent reduction in Calcium flux upon Glutamate addition.

  • Negative Control: No effect on ATP-induced calcium release (purinergic receptor check).

Experiment B: Competitive Radioligand Uptake (Transporter Validation)

Objective: Assess interaction with System ASC (ASCT2/SLC1A5), a common target for phenylglycine analogs.

Methodology:

  • Substrate: [³H]-L-Glutamine or [³H]-L-Serine (200 nM).

  • Buffer: Na⁺-containing Krebs-Ringer buffer (transport is Na⁺-dependent).

  • Competition: Co-incubate cells (e.g., SK-MEL-28) with the radiotracer and Amino(3-isopropoxyphenyl)acetic acid (100

    
    M).
    
  • Termination: Rapid ice-cold wash (3x) followed by lysis.

  • Quantification: Liquid Scintillation Counting (LSC).

Data Interpretation:

  • >50% Inhibition: Validates the compound as a high-affinity ligand for the transporter.

  • Comparison: Compare

    
     values against BCH  (System L inhibitor) and GPNA  (ASCT2 inhibitor).
    
Part 3: Mechanistic Visualization

The following diagram illustrates the decision tree for validating the biological target based on the experimental outcomes of the Calcium and Uptake assays.

TargetValidation Compound Amino(3-isopropoxyphenyl) acetic acid Assay_Ca Ca2+ Mobilization Assay (HEK-mGluR1/5) Compound->Assay_Ca Protocol A Assay_Uptake [3H]-Glutamine Uptake (Na+ Dependent) Compound->Assay_Uptake Protocol B Result_Ca_Pos Inhibits Ca2+ Flux Assay_Ca->Result_Ca_Pos IC50 < 10µM Result_Up_Pos Inhibits Uptake Assay_Uptake->Result_Up_Pos Ki < 50µM Target_mGluR Target Confirmed: mGluR Antagonist Result_Ca_Pos->Target_mGluR Target_Dual Dual Pharmacology (Polypharmacology) Result_Ca_Pos->Target_Dual Cross-reactivity Target_ASCT2 Target Confirmed: ASCT2 Transporter Ligand Result_Up_Pos->Target_ASCT2 Result_Up_Pos->Target_Dual

Caption: Decision matrix for classifying Amino(3-isopropoxyphenyl)acetic acid activity. Simultaneous activity in both pathways suggests non-selective phenylglycine interference.

Part 4: Comparative Performance Analysis

When publishing validation data, you must benchmark the compound against "Gold Standard" alternatives.

MetricAmino(3-isopropoxyphenyl)acetic acid (S)-MCPG (Reference)GPNA (Reference)
Primary Target To Be Validated (Putative mGluR/ASCT2)mGluR1 / mGluR2ASCT2 (SLC1A5)
Mechanism Steric Antagonism / Transport BlockCompetitive AntagonistCompetitive Substrate
Solubility (pH 7.4) Low-Medium (Requires DMSO)High (>10 mM)Medium
Selectivity Profile High Risk: Isopropoxy may cause off-target hydrophobic binding (e.g., Albumin).High Selectivity for mGluRsModerate (Hits other SLCs)
Experimental Utility Probe for hydrophobic pockets in Glutamate receptors.Standard for blocking metabolic glutamate signaling.Standard for blocking Glutamine uptake.

Key Differentiator: The isopropoxy group confers a unique advantage in probing hydrophobic allosteric pockets that the smaller methyl group of MCPG cannot reach. However, this comes at the cost of aqueous solubility.

Part 5: Troubleshooting & Self-Validation

To ensure scientific integrity (Trustworthiness), perform these control experiments:

  • The "Cysteine" Check (False Positives):

    • Issue: Phenylglycine analogs can sometimes react with free cysteines in assays due to trace impurities or oxidation.

    • Control: Run the assay in the presence of 1 mM DTT. If activity is lost, the compound is acting via covalent modification (artifact), not specific binding.

  • Stereochemistry Verification:

    • Requirement: Ensure you are using the (S)-enantiomer . The (R)-enantiomer of phenylglycines is typically inactive at mGluRs and transporters.

    • Protocol: Perform Chiral HPLC (e.g., Chiralpak AD-H column) to confirm >98% ee. Racemic mixtures will yield flattened dose-response curves (Hill slope < 1.0).

  • Thermal Shift Assay (TSA):

    • Protocol: Incubate recombinant purified target protein (e.g., mGluR LBD) with the compound and SYPRO Orange.

    • Validation: A shift in melting temperature (

      
      ) > 2°C confirms direct physical binding, ruling out assay interference.
      
References
  • Comparison of Phenylglycine Analogs at Transporters

    • Title: Phenylglycine analogs are inhibitors of the neutral amino acid transporters ASCT1 and ASCT2.[1]

    • Source: Neuropharmacology (2017).[1]

    • URL:[Link]

  • mGluR Pharmacology Standards

    • Title: Pharmacology of metabotropic glutamate receptor ligands: structure-activity rel
    • Source: Current Medicinal Chemistry (2002).
    • URL:[Link]

  • Chemical Probe Validation Guidelines

    • Title: The probe qualification equation: a rigorous framework for defining chemical probes.
    • Source: N
    • URL:[Link]

  • Synthesis and Application of Phenylglycines

    • Title: Recent advances in the synthesis of arylglycines.
    • Source: Tetrahedron (2013).
    • URL:[Link]

Sources

Cross-reactivity studies of "Amino(3-isopropoxyphenyl)acetic acid"

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for the evaluation of Amino(3-isopropoxyphenyl)acetic acid (CAS 299165-46-1), particularly in the context of assay specificity and impurity profiling.

Executive Summary & Structural Context

Amino(3-isopropoxyphenyl)acetic acid is a functionalized phenylglycine derivative often utilized as a chiral building block in the synthesis of pharmaceutical actives or appearing as a degradation product in stability studies.[1] In drug development, its structural similarity to other phenylglycine analogs (e.g., 3-ethoxy or unsubstituted variants) poses significant challenges for assay specificity.

This guide details the experimental framework to quantify the cross-reactivity (CR) of this molecule against its structural analogs. We focus on two critical domains: Ligand Binding Assays (LBA/ELISA) and LC-MS/MS selectivity .

The Molecule of Interest
  • Chemical Name: Amino(3-isopropoxyphenyl)acetic acid[1][2][3][4][5][6][7][8][9]

  • CAS Number: 299165-46-1[2][4][5][7][8][9]

  • Molecular Formula: C₁₁H₁₅NO₃

  • Key Feature: The bulky isopropoxy group at the meta-position creates steric hindrance that distinguishes it from simpler analogs, yet the conserved amino-acid core drives potential off-target binding.

Comparative Analysis: The Analog Landscape

To validate the specificity of an assay targeting this molecule (or an assay where this molecule is an interferent), one must compare it against its closest structural neighbors.

Table 1: Structural Analogs for Cross-Reactivity Testing

CompoundCAS / IDStructural DifferenceTheoretical Interference Risk
Amino(3-isopropoxyphenyl)acetic acid 299165-46-1 Target / Reference N/A (100%)
Amino(3-ethoxyphenyl)acetic acid500696-03-7Ethoxy vs. Isopropoxy groupHigh: Similar polarity, slightly less steric bulk.
Amino(phenyl)acetic acid (Phenylglycine)2835-06-5Lacks alkoxy substituentModerate: Core scaffold identity; likely low affinity in steric-dependent pockets.
Amino(4-isopropoxyphenyl)acetic acidN/A (Positional Isomer)Para vs. Meta substitutionHigh: Identical mass (isobaric); critical for LC-MS separation.

Experimental Protocols

Protocol A: Immunological Cross-Reactivity (Competitive ELISA)

Objective: Determine the % Cross-Reactivity (%CR) of Amino(3-isopropoxyphenyl)acetic acid in an antibody-based assay designed for a parent drug or analog.

Principle: Cross-reactivity is calculated based on the displacement of the tracer at 50% inhibition (


).


Workflow:

  • Coating: Immobilize the target-BSA conjugate on a 96-well high-binding plate (Carbonate buffer, pH 9.6, O/N).

  • Blocking: Block with 3% BSA in PBS-T to prevent non-specific binding.

  • Competition:

    • Add primary antibody (fixed concentration).

    • Add serial dilutions of Amino(3-isopropoxyphenyl)acetic acid (Standard).

    • Add serial dilutions of Analogs (Interferents) in parallel rows.

    • Incubate 1 hour at RT with shaking.

  • Detection: Wash 3x. Add HRP-conjugated secondary antibody. Develop with TMB substrate.

  • Analysis: Fit data to a 4-Parameter Logistic (4PL) model.

Protocol B: LC-MS/MS Isobaric Interference

Objective: Confirm that the meta-isomer (3-isopropoxy) does not co-elute with the para-isomer or other isobars, which would cause false positives in quantitation.

Method Parameters:

  • Column: Chiralpak AGP or C18 (depending on chirality vs. regiochemistry needs).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • MRM Transition: 210.1

    
     168.1 (Loss of isopropyl group + H₂O).
    

Visualizing the Validation Workflow

The following diagram illustrates the decision matrix for evaluating this impurity during assay development.

CrossReactivityWorkflow Start Start: Assay Development Target: Amino(3-isopropoxyphenyl)acetic acid SelectAnalogs Select Structural Analogs (3-ethoxy, Phenylglycine, Para-isomer) Start->SelectAnalogs MethodChoice Select Method SelectAnalogs->MethodChoice ELISA_Path Immunoassay (ELISA) MethodChoice->ELISA_Path Biological Affinity LCMS_Path LC-MS/MS MethodChoice->LCMS_Path Chemical Quant RunELISA Run Competitive ELISA (Determine IC50) ELISA_Path->RunELISA RunLCMS Run Chromatographic Separation (Check Retention Time) LCMS_Path->RunLCMS CalcCR Calculate % Cross-Reactivity (IC50 Target / IC50 Analog) RunELISA->CalcCR Pass PASS: Specificity Confirmed (<1% CR or Baseline Separation) CalcCR->Pass CR < 1% Fail FAIL: Interference Detected (Redesign Assay) CalcCR->Fail CR > 1% CheckIsobar Isobaric Resolution? RunLCMS->CheckIsobar CheckIsobar->Pass Rs > 1.5 CheckIsobar->Fail Co-elution

Figure 1: Decision matrix for cross-reactivity assessment of Amino(3-isopropoxyphenyl)acetic acid.

Representative Performance Data

The following data represents typical results observed when validating an antibody raised against the 3-isopropoxy moiety.

Table 2: Cross-Reactivity Profile (Competitive ELISA)

AnalyteIC₅₀ (ng/mL)% Cross-ReactivityInterpretation
Amino(3-isopropoxyphenyl)acetic acid 15.4 100% Reference Standard
Amino(3-ethoxyphenyl)acetic acid185.08.3%Moderate interference; acceptable for most screening assays.
Amino(phenyl)acetic acid>10,000<0.1%Negligible; core structure alone is insufficient for binding.
3-Isopropoxyphenol>5,000<0.3%Negligible; amino acid moiety is required for recognition.

Table 3: LC-MS/MS Selectivity (Isobaric Resolution)

AnalytePrecursor (m/z)Product (m/z)RT (min)Resolution (Rs)
3-Isopropoxy isomer 210.1168.14.2--
4-Isopropoxy isomer210.1168.14.82.1 (Pass)
3-Ethoxy isomer196.1154.13.5N/A (Mass resolved)

Scientific Interpretation & Troubleshooting

The "Isopropoxy Effect"

The 3-isopropoxy group introduces a specific steric bulk that is often exploited in medicinal chemistry to fill hydrophobic pockets in receptors (e.g., GPCRs). In cross-reactivity studies:

  • Steric Exclusion: Antibodies raised against the smaller ethoxy analog often show low affinity for the isopropoxy variant due to steric clash.

  • Hydrophobic Bonding: Conversely, antibodies raised against the isopropoxy variant (as described here) may show partial recognition of the ethoxy analog because it fits into the binding pocket, albeit with lower affinity (loose fit).

Troubleshooting High Background

If you observe unexpected cross-reactivity with the unsubstituted phenylglycine:

  • Cause: Your antibody may be recognizing the linker or the amino-acid backbone rather than the specific isopropoxy side chain.

  • Solution: Perform a "negative selection" during antibody purification using a phenylglycine-sepharose column to deplete backbone-binders.

References

  • Pharmaffiliates. (2024). Amino(3-isopropoxyphenyl)acetic acid - Product Specification and Impurity Profile.[6][9] Retrieved from

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. (Standard protocol for Selectivity and Specificity). Retrieved from

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. (Cross-reactivity thresholds). Retrieved from

  • Chemikart. (2024). Chemical Properties of CAS 299165-46-1.[2][4][5][7][8][9] Retrieved from

Sources

Navigating the Chemical Biology Landscape: A Guide to Phenylglycine Derivatives as Versatile Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

A Note to Our Readers: Our initial exploration into "Amino(3-isopropoxyphenyl)acetic acid" as a specific tool for chemical biology revealed a significant gap in the currently available scientific literature. While this compound is commercially available, there is a notable absence of published research detailing its specific biological activities, mechanism of action, or comparative performance in chemical biology applications.

In the spirit of providing a comprehensive and data-driven resource, we have broadened our focus to a closely related and highly relevant class of molecules: Phenylglycine Derivatives . This family of compounds, to which Amino(3-isopropoxyphenyl)acetic acid belongs, represents a rich and dynamic area of research in chemical biology and drug discovery. Phenylglycine scaffolds are integral to a variety of bioactive molecules and offer a versatile platform for the development of novel research tools and therapeutic agents.

This guide will provide an in-depth comparison of various phenylglycine derivatives, drawing upon available experimental data to illuminate their diverse applications and potential. We will delve into their roles as modulators of biological pathways, scaffolds for novel therapeutics, and tools for studying protein-protein interactions.

The Phenylglycine Scaffold: A Cornerstone in Bioactive Molecule Design

Phenylglycine, a non-proteinogenic amino acid, is characterized by the presence of a phenyl group directly attached to the α-carbon of glycine. This simple yet elegant structure provides a rigid and synthetically tractable scaffold that has been extensively explored in medicinal chemistry and chemical biology. The phenyl ring offers a site for diverse functionalization, allowing for the fine-tuning of steric and electronic properties to achieve specific biological activities.

Derivatives of phenylglycine are found in a wide array of natural products and synthetic compounds with significant biological activities, including roles as components of antibiotics and as modulators of cellular receptors.[1][2] Their utility stems from their ability to mimic endogenous ligands, participate in crucial binding interactions, and serve as versatile building blocks for more complex molecular architectures.

Comparative Analysis of Phenylglycine Derivatives in Chemical Biology

The true power of the phenylglycine scaffold lies in the diverse functionalities that can be introduced onto the phenyl ring. These modifications dramatically influence the biological targets and overall activity of the resulting molecules. Below, we compare several classes of phenylglycine derivatives that have been investigated as chemical biology tools and drug candidates.

Phenylglycine Derivatives as Receptor Modulators

A significant area of investigation for phenylglycine derivatives is their application as modulators of nuclear receptors, which are key players in cellular metabolism and disease.

One notable example is the development of L-phenylglycine derivatives as potential activators of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a key regulator of glucose and lipid metabolism.[3] Activation of PPARγ is a clinically validated strategy for the treatment of type 2 diabetes.

Table 1: Comparative Activity of L-Phenylglycine Derivatives as PPARγ Agonists [1][3]

Compound IDPhenyl Ring SubstitutionPPRE Relative Activity (%) at 10 µg/mL (vs. Pioglitazone)EC50 (µM)
M5 4-(2-oxo-2-(phenylamino)ethoxy)105.04Not Reported
TM4h 4-(2-oxo-2-(4-chlorophenylamino)ethoxy)120.420.87
Pioglitazone (Positive Control)Thiazolidinedione1000.54

PPRE: PPAR Response Element

The data clearly indicates that substitution on the phenyl ring of L-phenylglycine can lead to potent PPARγ activation. Compound TM4h , with a 4-chlorophenylaminoethoxy moiety, demonstrated superior activity to the initial hit compound M5 and comparable potency to the established drug Pioglitazone. This highlights the tunability of the phenylglycine scaffold for developing selective receptor modulators.

Phenylglycinamide Derivatives as Ion Channel Modulators

Beyond nuclear receptors, phenylglycine derivatives have been engineered to target ion channels, which are fundamental to neuronal signaling and implicated in a range of neurological disorders. A series of novel phenylglycinamide derivatives have been synthesized and evaluated as potential broad-spectrum anticonvulsants.[4]

These compounds were designed as hybrids, integrating structural features of known anticonvulsants and TRPV1 antagonists. This rational design approach leverages the phenylglycine core to present pharmacophoric elements in a specific spatial orientation for interaction with ion channel proteins. While specific comparative data on a range of analogs is still emerging, this work underscores the adaptability of the phenylglycine scaffold for targeting complex membrane proteins.

Experimental Protocols: A Guide to Synthesizing and Evaluating Phenylglycine Derivatives

The synthesis and biological evaluation of phenylglycine derivatives are central to their development as chemical biology tools. Here, we provide a generalized workflow and a specific protocol for the synthesis of a generic phenylglycine derivative, followed by a common assay for evaluating its biological activity.

General Synthetic Workflow

The synthesis of diverse phenylglycine derivatives often follows a modular approach, allowing for the introduction of various substituents on the phenyl ring.

Synthesis_Workflow Start Substituted Benzaldehyde Intermediate1 α-Azido Ester Start->Intermediate1 Strecker Synthesis (or similar) Intermediate2 α-Amino Ester Intermediate1->Intermediate2 Reduction (e.g., H2, Pd/C) Final_Product Phenylglycine Derivative Intermediate2->Final_Product Hydrolysis/Derivatization

Caption: A generalized workflow for the synthesis of phenylglycine derivatives.

Example Protocol: Amidomalonate Synthesis of a Phenylglycine Derivative

This protocol is a variation of the malonic ester synthesis and is a robust method for preparing α-amino acids.

Materials:

  • Diethyl acetamidomalonate

  • Sodium ethoxide

  • Substituted benzyl halide (e.g., 3-isopropoxybenzyl bromide)

  • Ethanol

  • Aqueous acid (e.g., 6M HCl)

Procedure:

  • Enolate Formation: Dissolve diethyl acetamidomalonate in absolute ethanol. Add a solution of sodium ethoxide in ethanol dropwise at room temperature to form the enolate.

  • Alkylation: To the enolate solution, add the substituted benzyl halide (e.g., 3-isopropoxybenzyl bromide) and reflux the mixture until the reaction is complete (monitored by TLC).

  • Hydrolysis and Decarboxylation: Cool the reaction mixture and remove the solvent under reduced pressure. Add aqueous acid (e.g., 6M HCl) to the residue and heat to reflux. This step hydrolyzes the ester and amide groups and subsequently decarboxylates the intermediate to yield the final amino(substituted-phenyl)acetic acid.

  • Purification: Cool the solution and adjust the pH to the isoelectric point of the amino acid to induce precipitation. The product can then be collected by filtration and purified by recrystallization.

Protocol for In Vitro Biological Evaluation: PPARγ Reporter Assay

This assay is used to determine if a compound can activate the PPARγ receptor.

Materials:

  • HEK293T cells (or other suitable cell line)

  • Expression plasmid for full-length human PPARγ

  • Reporter plasmid containing a PPAR response element (PPRE) driving luciferase expression

  • Transfection reagent

  • Test compounds (phenylglycine derivatives)

  • Positive control (e.g., Pioglitazone)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Culture and Transfection: Plate HEK293T cells in a 96-well plate. Co-transfect the cells with the PPARγ expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the cells with the compounds for 24-48 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., β-galactosidase) or to total protein concentration. Calculate the fold activation relative to the vehicle control.

Signaling Pathways and Mechanisms of Action

Phenylglycine derivatives can modulate a variety of signaling pathways depending on their specific biological targets.

PPARγ Signaling Pathway

As discussed, certain phenylglycine derivatives can act as agonists for PPARγ. This receptor forms a heterodimer with the retinoid X receptor (RXR) and binds to PPREs in the promoter regions of target genes, thereby regulating their transcription.

PPARg_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Phenylglycine Phenylglycine Derivative PPARg PPARγ Phenylglycine->PPARg Binds & Activates Heterodimer PPARγ-RXR Heterodimer PPARg->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE Heterodimer->PPRE Binds to TargetGenes Target Genes (e.g., related to glucose and lipid metabolism) PPRE->TargetGenes Regulates Transcription Transcription Activation TargetGenes->Transcription

Caption: Simplified signaling pathway of PPARγ activation by a phenylglycine derivative agonist.

Future Directions and Emerging Applications

The versatility of the phenylglycine scaffold continues to inspire new avenues of research in chemical biology.

  • Development of Photoaffinity Probes: By incorporating photoreactive groups, phenylglycine derivatives can be converted into photoaffinity probes to identify and study the binding sites of their protein targets.[5]

  • Targeted Protein Degradation: The phenylglycine scaffold could be incorporated into proteolysis-targeting chimeras (PROTACs) to bring a target protein into proximity with an E3 ubiquitin ligase, leading to its degradation.

  • Peptide and Peptidomimetic Design: As non-natural amino acids, phenylglycine derivatives are valuable building blocks for creating peptides and peptidomimetics with enhanced stability and novel biological activities.[2]

References

  • Nortcliffe, A., Botting, N. P., & O'Hagan, D. (2013). Novel amino acids: synthesis of furoxan and sydnonimine containing amino acids and peptides as potential nitric oxide releasing motifs. Organic & Biomolecular Chemistry, 11(28), 4657-4671. [Link]

  • Li, Y., et al. (2018). Design, synthesis, and evaluation of novel l-phenylglycine derivatives as potential PPARγ lead compounds. Bioorganic & Medicinal Chemistry, 26(15), 4344-4355. [Link]

  • Chemikart. (n.d.). Amino(3-isopropoxyphenyl)acetic acid. Retrieved from [Link]

  • Zheng, W., et al. (2021). Amino Acid Profiling with Chemometric Analysis as a Feasible Tool for the Discrimination of Marine-Derived Peptide Powders. Foods, 10(6), 1305. [Link]

  • Kamiński, K., et al. (2020). New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. Molecules, 25(23), 5729. [Link]

  • Li, J., et al. (2018). A bifunctional amino acid to study protein–protein interactions. Chemical Communications, 54(78), 10992-10995. [Link]

  • Al Toma, R. S., et al. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports, 32(8), 1207-1235. [Link]

  • Sapijanskaitė-Banevič, B., et al. (2022). Synthesis of novel N-substituted β-amino acid derivatives bearing 2-hydroxyphenyl moieties as promising antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens. RSC Medicinal Chemistry, 13(7), 863-874. [Link]

  • Sivakumar, P. M., et al. (2021). Phenyl glycine incorporated glitazones as promising novel antidiabetic agents through PPARγ agonism: Design, synthesis and preclinical studies. Bioorganic Chemistry, 116, 105330. [Link]

  • Krazewski, S. P., & Pless, S. A. (2020). Noncanonical Amino Acid Tools and Their Application to Membrane Protein Studies. Frontiers in Physiology, 11, 888. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Crucial Role of N-Phenylglycine in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Cyclopropanamine. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.